molecular formula C7H13N B1366316 2-Ethenylpiperidine

2-Ethenylpiperidine

Cat. No.: B1366316
M. Wt: 111.18 g/mol
InChI Key: TUBVZEPYQZWWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenylpiperidine is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethenylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethenylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-ethenylpiperidine

InChI

InChI=1S/C7H13N/c1-2-7-5-3-4-6-8-7/h2,7-8H,1,3-6H2

InChI Key

TUBVZEPYQZWWNG-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCCN1

Origin of Product

United States

Foundational & Exploratory

Enantioselective synthesis of 2-Ethenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Strategies for the Enantioselective Synthesis of 2-Ethenylpiperidine

Executive Summary

The 2-ethenylpiperidine (2-vinylpiperidine) scaffold represents a critical "chiral handle" in medicinal chemistry. Unlike its saturated analog (coniine), the exocyclic vinyl group in 2-ethenylpiperidine serves as a versatile orthogonal reactive site for further diversification—enabling Grubbs metathesis, Heck couplings, or oxidative cleavage to access complex alkaloids.

However, the enantioselective synthesis of this motif presents a specific chemoselectivity challenge: preserving the exocyclic alkene while establishing the C2 stereocenter. Traditional catalytic hydrogenation of 2-vinylpyridine often results in over-reduction to 2-ethylpiperidine.

This guide details two high-fidelity, self-validating protocols that solve this problem:

  • The Constructive Route: Palladium-Catalyzed Asymmetric Allylic Amination (Pd-AAA).[1]

  • The Reductive Route: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts (via functionalized precursors).

Strategic Analysis & Retrosynthesis

To access enantiopure 2-ethenylpiperidine without over-reduction, we must bypass direct hydrogenation of the vinyl-pyridine moiety. Instead, we employ strategies that either build the ring around the chiral center or install the chirality on a saturated precursor that is subsequently desaturated.

Comparative Methodology
FeatureMethod A: Pd-Catalyzed AAAMethod B: Ir-Catalyzed Hydrogenation
Primary Mechanism Intramolecular Allylic SubstitutionAsymmetric Hydride Transfer
Chiral Source Chiral Ligand (e.g., Trost, PHOX)Chiral Ligand (e.g., MeO-BoQPhos)
Key Advantage Direct installation of vinyl group; 100% chemoselective.Scalable; utilizes stable pyridine precursors.
Limitation Requires synthesis of acyclic amine precursor.Requires post-reduction dehydration step.
Target Enantioselectivity >95% ee>90% ee

Deep Dive: Palladium-Catalyzed Asymmetric Allylic Amination (Pd-AAA)

This method is the "gold standard" for installing vinyl stereocenters in heterocycles. It relies on the ionization of an allylic carbonate/ester to form a


-allyl palladium complex, which undergoes intramolecular nucleophilic attack by a pendant amine.
Mechanistic Causality

The success of this protocol hinges on the Curtin-Hammett principle applied to the


-allyl intermediate. The chiral ligand creates a chiral pocket that differentiates the enantiotopic faces of the 

-allyl complex or accelerates the rate of nucleophilic attack on one specific diastereomeric transition state.

The Pathway:

  • Ionization: Pd(0) oxidatively adds to the allylic carbonate, ejecting

    
     and methoxide.
    
  • Equilibration: The resulting

    
    -allyl complex rapidly interconverts between conformers.
    
  • Nucleophilic Cyclization: The pendant amine attacks the

    
    -allyl terminus. The regioselectivity (branched vs. linear) determines the ring size. For 2-vinylpiperidine, we target the branched  product from a 7-amino-heptenyl precursor or the distal  attack on a specific chain length.
    

Note on Regioselectivity: To strictly form 2-vinylpiperidine (6-membered ring) rather than the 8-membered ring (linear attack), the ligand sterics are crucial.

Visualization: The Pd-AAA Catalytic Cycle

Pd_AAA_Cycle cluster_ligand Stereocontrol Factors start Precursor: Amino-Allylic Carbonate pi_allyl Cationic Pi-Allyl Intermediate start->pi_allyl Oxidative Addition (-CO2, -OR) pd_complex Pd(0)-Ligand Complex pd_complex->start Catalyst Entry nucleophilic_attack Intramolecular Amine Attack pi_allyl->nucleophilic_attack Chiral Induction product Product: (S)-2-Ethenylpiperidine nucleophilic_attack->product Reductive Elimination + Pd(0) Regens product->pd_complex Cycle Repeats ligand_sterics Ligand Bite Angle h_bond NH...Leaving Group Interaction

Figure 1: Catalytic cycle for the Pd-catalyzed asymmetric allylic amination yielding 2-vinylpiperidine.

Validated Experimental Protocol

Reagents:

  • Substrate: tert-Butyl (6-((methoxycarbonyl)oxy)hept-4-en-1-yl)carbamate (Precursor).

  • Catalyst:

    
     (2.5 mol%).
    
  • Ligand: (S,S)-Trost Ligand (DACH-Naphthyl) (7.5 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Base: Acetic acid (1 eq) / Triethylamine (buffer system) - Critical for proton shuttle.

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk tube under argon, dissolve

    
     and the (S,S)-Trost ligand in degassed DCM. Stir at ambient temperature for 20 minutes until the solution turns from dark purple to orange/yellow (indicative of active ligated Pd species).
    
  • Substrate Addition: Add the amino-carbonate precursor dropwise as a solution in DCM.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (stain with Ninhydrin) or LC-MS.

  • Workup: Concentrate the mixture under reduced pressure.

  • Deprotection (Optional): If the amine was Boc-protected (recommended to prevent catalyst poisoning), treat the crude cyclic carbamate with TFA/DCM (1:4) to liberate the free amine.

  • Purification: Flash chromatography on silica gel (DCM/MeOH/NH4OH gradient).

Self-Validation Checkpoint:

  • Success Indicator: Appearance of terminal alkene signals in

    
     NMR (
    
    
    
    5.8–6.0 ppm, ddd) and disappearance of the carbonate methyl singlet.
  • Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralpak AD-H column) comparing against a racemic standard.

Deep Dive: Iridium-Catalyzed Asymmetric Hydrogenation (The "Reductive" Route)

Direct hydrogenation of 2-vinylpyridine is chemically risky. The superior approach, championed by researchers like Zhou and Charette, involves the asymmetric hydrogenation of 2-acetylpyridinium salts or 2-(1-hydroxyethyl)pyridine precursors, followed by dehydration.

The "Safety" Strategy

By hydrogenating a 2-acetyl or 2-hydroxyethyl substituent, we establish the C2 stereocenter with high fidelity. The resulting chiral alcohol is then dehydrated (elimination) to form the vinyl group after the ring is saturated and the stereocenter is set.

Visualization: Reaction Pathway

Ir_Hydro_Path sub1 2-Acetylpyridine step1 Ir-Catalyzed Hydrogenation sub1->step1 inter1 Chiral Piperidinyl-Ethanol step1->inter1 >90% ee step2 Dehydration (Mesylation/Elimination) inter1->step2 final (S)-2-Ethenylpiperidine step2->final Retention of Configuration

Figure 2: Indirect route via asymmetric hydrogenation and subsequent dehydration.

Validated Experimental Protocol

Phase 1: Asymmetric Hydrogenation

  • Substrate: 2-Acetylpyridinium chloride.

  • Catalyst:

    
     / (S)-MeO-BoQPhos (or SegPhos derivative).
    
  • Conditions: 600 psi

    
    , 
    
    
    
    (additive), Toluene/EtOH, 24h.

Phase 2: Dehydration (The Critical Step)

  • Protection: Protect the secondary amine (piperidine nitrogen) with

    
     to prevent N-alkylation during activation.
    
  • Activation: Treat the alcohol (side chain) with Methanesulfonyl chloride (MsCl) and

    
     in DCM at 0°C.
    
  • Elimination: Treat the mesylate with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in refluxing THF.

    • Why DBU? It is a non-nucleophilic base that favors E2 elimination to the thermodynamic alkene (vinyl) without racemizing the C2 center.

Data Summary & Troubleshooting

ParameterPd-AAA (Method A)Ir-Hydrogenation (Method B)
Typical Yield 75–85%85–92% (Step 1), 80% (Step 2)
Enantiomeric Excess 90–99%88–94%
Scale Suitability Milligram to GramGram to Kilogram
Common Failure Mode Catalyst poisoning by free amine (Use Boc).Over-reduction of aromatic ring (Control pressure).

Troubleshooting Tip: If using Method A (Pd-AAA) and observing low conversion, ensure the reaction is strictly oxygen-free. Pd(0) is sensitive. If the linear (8-membered) ring forms, increase the "bite angle" of the ligand (switch from TPP to Trost Ligand) to tighten the chiral pocket.

References

  • Trost, B. M., & Osipov, M. (2010).[2] Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles. Journal of the American Chemical Society.[2] Link

  • Wang, Y., & Zhou, Y.-G. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Asian Journal of Organic Chemistry. Link

  • Charette, A. B., et al. (2008). Enantioselective Synthesis of 2-Substituted Piperidines via Asymmetric Hydrogenation. Journal of the American Chemical Society.[2] Link

  • Lecourt, C., et al. (2018).[3] Natural products and ring-closing metathesis: synthesis of sterically congested olefins.[3] Natural Product Reports. Link

  • Doyle, A. G., et al. (2010).[2] Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides (Relevant mechanistic insight on Pd-Allyl systems). Journal of the American Chemical Society.[2] Link

Sources

Marine Alkaloid Genesis: The Biosynthetic Architecture of 2-Ethenylpiperidine Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the biosynthetic origins, isolation methodologies, and pharmacological significance of 2-ethenylpiperidine (2-vinylpiperidine) frameworks within marine sponges, specifically the genus Haliclona (Order Haplosclerida). While often sequestered as the core monomeric unit of complex macrocycles like haliclonacyclamines and haliclonadiamines , the 2-ethenylpiperidine motif represents a critical pharmacophore. Unlike terrestrial piperidines derived from lysine, marine Haplosclerida alkaloids predominantly arise from a polyketide biosynthetic trajectory , involving the condensation of long-chain fatty aldehydes with ammonia equivalents. This guide synthesizes current "Baldwin" and "Marazano" biosynthetic hypotheses with field-proven isolation protocols.

Structural & Chemical Context

The 2-ethenylpiperidine moiety is rarely isolated as a stable, free monomer in marine environments due to its high reactivity. Instead, it serves as the biosynthetic "lego block" for bis-piperidine macrocycles.

  • Chemical Identity: A six-membered nitrogenous ring substituted at the C2 position with a vinyl group.

  • Stereochemistry: In Haliclona alkaloids (e.g., Haliclonacyclamine A), the piperidine ring often exhibits specific

    
     configurations, dictated by the enzymatic geometry of the cyclization event.
    
  • Reactivity: The vinyl group acts as a "chemical handle" for dimerization (via Diels-Alder or Michael-type additions) or macrocyclization, leading to the high molecular weight alkaloids typical of the species.

Data Table 1: Comparative Biosynthetic Origins
FeatureTerrestrial Piperidines (e.g., Coniine)Marine Piperidines (e.g., Haliclonacyclamine)
Primary Precursor L-Lysine / AcetateAcetate / Malonate (Polyketide)
Nitrogen Source

-amino group of Lysine
Ammonia (

) or simple amines
Key Intermediate

-piperideine
Amino-pentadienals or Dialdehydes
Carbon Backbone

(Lysine) + Sidechain
Long chain (

) Polyketides

Biosynthetic Pathways: The Polyketide Paradigm

The biosynthesis of 2-ethenylpiperidine in Haliclona deviates from the classical lysine decarboxylase pathway found in plants. The consensus among marine natural product chemists supports a Polyketide Synthase (PKS) driven pathway.

The Baldwin Hypothesis (Biomimetic Route)

Proposed by Jack Baldwin, this pathway suggests that the sponge (or its symbiotic microbiome) synthesizes a long-chain polyunsaturated dialdehyde via a Type I PKS.

  • Polyketide Assembly: Acetate units are condensed to form a long carbon chain with specific unsaturation points.

  • Transamination/Imine Formation: The terminal aldehyde reacts with an ammonia equivalent (likely glutamine or free

    
     in the mesohyl).
    
  • Reductive Cyclization: An intramolecular reaction forms the piperidine ring. The "ethenyl" group at C2 is a remnant of the polyketide chain's unsaturation pattern or formed via elimination of a hydroxyl group.

The Marazano Hypothesis

An alternative view posits aminopentadienals as the reactive intermediates. These highly conjugated species undergo dimerization to form the complex bis-piperidine skeletons, explaining the specific head-to-tail linkages seen in haliclonacyclamines.

Diagram 1: Polyketide-Derived Biosynthesis of the Piperidine Core

The following diagram illustrates the transition from a linear polyketide to the cyclized piperidine scaffold.

Biosynthesis Acetate Acetate/Malonate (Building Blocks) PKS Type I PKS (Chain Elongation) Acetate->PKS Condensation Dialdehyde Unsaturated Dialdehyde Intermediate PKS->Dialdehyde Reduction Schiff Bis-Imine / Schiff Base Dialdehyde->Schiff + Amine Amine Ammonia Equivalent (Nitrogen Source) Amine->Schiff Cyclization Reductive Cyclization (Baldwin's Rules) Schiff->Cyclization Intramolecular Monomer 2-Ethenylpiperidine (Reactive Monomer) Cyclization->Monomer NADPH Dimer Haliclonacyclamine (Macrocycle) Monomer->Dimer Dimerization

Caption: Putative biosynthetic pathway from acetate precursors to the 2-ethenylpiperidine monomer and subsequent macrocyclization.

Extraction & Isolation Protocols

Isolating piperidine alkaloids from Haliclona requires a protocol that respects the basicity of the nitrogen and the lipophilicity of the long alkyl chains.

Protocol: Acid-Base Partitioning

Objective: Separate alkaloids from neutral lipids (sterols) and acidic compounds.

  • Lyophilization: Freeze-dry the sponge tissue (Haliclona sp.) to remove water, preventing hydrolysis of sensitive functional groups.

  • Initial Extraction: Macerate tissue in MeOH:DCM (1:1) for 24 hours. Filter and concentrate in vacuo.

  • Acidification: Resuspend the crude extract in 0.5 M HCl.

    • Mechanism:[1][2][3] Protonates the piperidine nitrogen (

      
      ), making it water-soluble.
      
  • Lipid Removal: Partition the acidic aqueous layer against Hexane or Ethyl Acetate. Discard the organic layer (contains fats/sterols).

  • Basification: Adjust the aqueous layer to pH 10 using

    
    .
    
    • Mechanism:[1][2][3] Deprotonates the alkaloid (

      
      ), rendering it lipophilic.
      
  • Alkaloid Recovery: Extract the basic aqueous layer with Chloroform (

    
    ). The alkaloids migrate into the organic phase.
    
  • Purification: Subject the chloroform fraction to Sephadex LH-20 chromatography (eluent: MeOH) followed by C18 Reverse-Phase HPLC.

Diagram 2: Isolation Workflow

Isolation Sponge Haliclona sp. Tissue (Lyophilized) Extract Crude Extract (MeOH:DCM 1:1) Sponge->Extract AcidPart Partition: 0.5M HCl vs Hexane Extract->AcidPart OrgLayer1 Organic Layer (Discard Lipids) AcidPart->OrgLayer1 AqLayer1 Acidic Aq. Layer (Contains Alkaloid Salts) AcidPart->AqLayer1 Basify Adjust to pH 10 (NH4OH) AqLayer1->Basify ExtractCHCl3 Extract with CHCl3 Basify->ExtractCHCl3 FinalExtract Alkaloid Fraction (2-Ethenylpiperidine derivs) ExtractCHCl3->FinalExtract

Caption: Acid-base partitioning workflow for selectively isolating alkaloid fractions from marine sponge matrices.

Bioactivity & Pharmacological Potential

The 2-ethenylpiperidine motif, particularly when embedded in haliclonacyclamine structures, exhibits potent biological activity. The mechanism often involves the disruption of proton gradients in mycobacteria or interaction with the ferriprotoporphyrin IX pathway in malaria parasites.

Data Table 2: Bioactivity Spectrum
Target OrganismCompound Class

/ MIC
Mechanism of Action
Plasmodium falciparum (Malaria)Haliclonacyclamine A

Inhibition of hemozoin formation; active against Chloroquine-resistant strains.
Mycobacterium tuberculosisHaliclonadiamine

Disruption of membrane potential; effective against dormant strains.
Leishmania major3-alkylpiperidine derivs

Unknown; likely mitochondrial disruption.

Scientific Insight: The vinyl group at C2 is not merely structural; it provides conformational rigidity that may enhance binding affinity to protein targets compared to fully saturated piperidine analogs.

References

  • Mudianta, W., Garson, M. J., & Bernhardt, P. V. (2009).[4] The Absolute Configurations of Haliclonacyclamines A and B Determined by X-Ray Crystallographic Analysis. Journal of Natural Products.

  • Fusetani, N., et al. (1989). Haliclonadiamine, an antimicrobial alkaloid from the sponge Haliclona sp.[5] Tetrahedron Letters.

  • Baldwin, J. E., & Whitehead, R. C. (1992). On the biosynthesis of the manzamines. Tetrahedron Letters.

  • Mani, L., et al. (2011).[4] The in vivo antiplasmodial activity of Haliclonacyclamine A, an alkaloid from the marine sponge, Haliclona sp.[5][4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Arai, M., et al. (2016). Haliclonacyclamines, Tetracyclic Alkylpiperidine Alkaloids, as Anti-dormant Mycobacterial Substances from a Marine Sponge of Haliclona sp. Marine Drugs.[1][6]

Sources

An In-Depth Technical Guide to 2-Ethenylpiperidine: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethenylpiperidine, also known as 2-vinylpiperidine, is a saturated heterocyclic amine of significant interest in synthetic organic chemistry and drug discovery. The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, prized for its ability to impart favorable physicochemical properties and to serve as a versatile three-dimensional framework for interacting with biological targets.[1] The introduction of a vinyl group at the 2-position introduces a key point of functionality for further chemical elaboration, as well as a critical stereocenter that profoundly influences the molecule's shape and potential biological activity.

This guide provides a comprehensive overview of the chemical structure and stereochemistry of 2-ethenylpiperidine, intended to serve as a technical resource for researchers and scientists. We will delve into its stereochemical nuances, conformational preferences, synthesis, and spectroscopic characterization, and explore its utility as a chiral building block in the synthesis of complex molecules.

Chemical Structure and Stereochemistry

The fundamental structure of 2-ethenylpiperidine consists of a six-membered piperidine ring substituted with an ethenyl (vinyl) group at the carbon atom adjacent to the nitrogen. This substitution at the C2 position creates a chiral center, meaning that 2-ethenylpiperidine can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-2-ethenylpiperidine and (S)-2-ethenylpiperidine.

Caption: Figure 1: Chemical Structure of 2-Ethenylpiperidine with atom numbering and the chiral center at C2 indicated by an asterisk.

The stereochemical configuration of this chiral center is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

Conformational Analysis: The Axial vs. Equatorial Preference

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[2] In this conformation, substituents on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For 2-ethenylpiperidine, the vinyl group can be either in an axial or an equatorial position, and these two conformers are in equilibrium through a process called ring flipping.

Application_in_Synthesis Figure 3: Role of 2-ethenylpiperidine in alkaloid synthesis. 2-Ethenylpiperidine 2-Ethenylpiperidine Key_Intermediate Key_Intermediate 2-Ethenylpiperidine->Key_Intermediate Functionalization Quinolizidine_Alkaloids Quinolizidine_Alkaloids Cyclization Cyclization Key_Intermediate->Cyclization Intramolecular Reaction Cyclization->Quinolizidine_Alkaloids Further Transformations

Caption: Figure 3: A simplified workflow illustrating the use of 2-ethenylpiperidine as a precursor in the synthesis of quinolizidine alkaloids.

The ability to synthesize enantiomerically pure (R)- or (S)-2-ethenylpiperidine is crucial for these applications, as the stereochemistry of the final natural product or drug candidate is often critical for its biological function.

Conclusion

2-Ethenylpiperidine is a fundamentally important molecule for chemists engaged in the synthesis of complex nitrogen-containing compounds. Its stereocenter at the 2-position, coupled with the reactivity of the vinyl group, makes it a powerful and versatile chiral building block. A thorough understanding of its conformational preferences, synthetic accessibility, and spectroscopic properties is essential for its effective utilization in the design and development of novel pharmaceuticals and in the total synthesis of natural products. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the strategic application of scaffolds like 2-ethenylpiperidine will undoubtedly play an increasingly significant role in advancing the field of medicinal chemistry.

References

  • CN104016905A - Method for preparing 2-vinylpyridine - Google P
  • 2-Vinylpyridine - Wikipedia. (URL: [Link])

  • DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google P
  • US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google P
  • Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PubMed Central. (URL: [Link])

  • A Direct Stereoselective Approach to trans -2,3-Disubstituted Piperidines: Application in the Synthesis of 2-Epi-CP-99994 and (+)-Epilupinine - ResearchGate. (URL: [Link])

  • IR Absorption Table. (URL: [Link])

  • Total synthesis of (+)-epilupinine via an intramolecular nitrile oxide-alkene cycloaddition - PubMed. (URL: [Link])

  • N-[(Tert-butyloxy)carbonyl]-2-ethenylpiperidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (URL: [Link])

  • Quinolizidine alkaloid biosynthesis: recent advances and future prospects - ResearchGate. (URL: [Link])

  • Stereoselective synthesis of lupin alkaloids: total synthesis of (+)-ß-isosparteine and (–)-epilupinine - ePrints Soton - University of Southampton. (URL: [Link])

  • Peaks observed in IR spectra, characteristics and assignments - ResearchGate. (URL: [Link])

  • Pyridine and piperidine alkaloids - the University of Bath's research portal. (URL: [Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

  • Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing). (URL: [Link])

  • Infrared Spectroscopy - Chemistry LibreTexts. (URL: [Link])

  • Substituted Cyclohexanes: Axial vs Equatorial - Master Organic Chemistry. (URL: [Link])

  • Solved 1. Above is 1H NMR spectrum of 2-vinyl pyridine. The | Chegg.com. (URL: [Link])

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. (URL: [Link])

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (URL: [Link])

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (URL: [Link])

  • Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins - MDPI. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • 4.6: Axial and Equatorial Bonds in Cyclohexane - Chemistry LibreTexts. (URL: [Link])

Sources

2-Ethenylpiperidine: A Critical Pharmacophore in Next-Generation Neurotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethenylpiperidine: Pharmacophore & Synthetic Utility in Neurotherapeutics Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary

2-Ethenylpiperidine (also known as 2-vinylpiperidine) is not a standalone marketed pharmaceutical but a high-value chiral pharmacophore and synthetic intermediate . Its structural rigidity and stereochemical versatility make it a "privileged scaffold" in the design of agents targeting neurodegenerative pathways, particularly for Alzheimer’s Disease (AD). This guide analyzes its role as the structural core for BACE1 inhibitors (beta-secretase) and dual-acting cholinesterase inhibitors (AChE/BChE), detailing the mechanistic logic of its incorporation into drug candidates.

Structural Logic & Chemical Biology

The 2-ethenylpiperidine moiety offers unique advantages in ligand design for neurological targets:

  • Conformational Restriction: The piperidine ring locks the nitrogen lone pair and side chains into specific vectors, reducing the entropic cost of binding to enzymes like BACE1.

  • Chiral Versatility: The C2 position is a chiral center. Enantioselective synthesis of the (

    
    )- or (
    
    
    
    )-2-ethenylpiperidine allows chemists to probe specific hydrophobic pockets in the target protein.
  • Vinyl Group Reactivity: The ethenyl (vinyl) handle serves as a "ligation point" for Ring-Closing Metathesis (RCM) or Heck couplings, enabling the construction of macrocycles (e.g., benzo[b]azecines) that mimic peptide turns found in endogenous substrates.

Table 1: Physicochemical Profile of the Scaffold
PropertySpecificationRelevance to CNS Drug Design
CAS Number 100-69-6 (Generic)Identification of precursor material.
Molecular Weight 111.18 g/mol Low MW allows addition of "warheads" while staying within Lipinski's Rule of 5.
LogP ~1.8 - 2.1Optimal lipophilicity for Blood-Brain Barrier (BBB) penetration.
pKa ~10.2 (Piperidine N)Protonated at physiological pH; mimics the transition state of peptide bond hydrolysis.
Key Reactivity Olefin metathesis, Pd-catalyzed couplingEnables macrocyclization to constrain bioactive conformations.

Mechanism of Action in Neurological Disorders

While 2-ethenylpiperidine is the scaffold, its incorporation drives the mechanism of action for two primary classes of experimental neurotherapeutics.

Inhibition of Beta-Secretase (BACE1)

Accumulation of Amyloid-


 (A

) peptides is a hallmark of Alzheimer's. BACE1 is the rate-limiting enzyme in A

production.
  • The Problem: BACE1 has a large, elongated active site, making small-molecule inhibition difficult.

  • The Solution (Spiropiperidines): Researchers utilize the 2-ethenylpiperidine scaffold to synthesize spiropiperidine iminohydantoins .

    • Mechanism: The piperidine ring occupies the S1' subsite of BACE1. The rigid spiro-fusion positions the iminohydantoin group to interact with the catalytic Aspartic Acid dyad (Asp32/Asp228), mimicking the transition state of the substrate cleavage.

    • Result: Potent inhibition of A

      
      40 and A
      
      
      
      42 production with high selectivity over BACE2 and Cathepsin D.
Dual Cholinesterase Inhibition (AChE/BChE)

In advanced AD, Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) degrade acetylcholine, leading to cognitive decline.

  • The Solution (Benzo[b]azecines): 2-Ethenylpiperidine is used via a "Ring-Expansion" strategy to create benzo[b]azecines .

    • Mechanism: These medium-sized rings (10-membered) act as dual inhibitors. They span the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.

    • Result: This dual binding not only boosts acetylcholine levels but also inhibits A

      
       aggregation, which is promoted by the PAS of AChE.
      

Synthesis & Experimental Protocols

Note: These protocols involve hazardous reagents. All work must be performed in a fume hood by trained personnel.

Protocol A: Enantioselective Synthesis of ( )-2-Vinylpiperidine (Key Intermediate)

Objective: Generate the chiral scaffold for BACE1 inhibitor synthesis.

  • Reagents: N-Boc-piperidine, sec-Butyllithium (s-BuLi), (+)-Sparteine (chiral ligand), Vinyl bromide.

  • Lithiation:

    • Dissolve N-Boc-piperidine (1.0 eq) in anhydrous diethyl ether at -78°C.

    • Add (+)-Sparteine (1.2 eq) followed by s-BuLi (1.2 eq) dropwise.

    • Stir for 4 hours at -78°C. The sparteine/Li complex differentiates the pro-chiral protons at C2.

  • Alkylation:

    • Add vinyl bromide (or equivalent electrophile) slowly.

    • Allow to warm to room temperature (RT) overnight.

  • Deprotection:

    • Treat with TFA/DCM (1:1) to remove the Boc group.

    • Yield: High enantiomeric excess (ee > 90%) of (

      
      )-2-vinylpiperidine.
      
Protocol B: Ring-Closing Metathesis to Benzo[b]azecines

Objective: Create the macrocyclic AChE inhibitor.

  • Precursor Assembly: N-alkylate 2-vinylpiperidine with 2-vinylbenzyl bromide.

  • Metathesis:

    • Dissolve the diene precursor in degassed DCM (dilute concentration, 0.005 M, to favor cyclization over polymerization).

    • Add Grubbs II Catalyst (5 mol%).

    • Reflux for 12-24 hours.

  • Workup:

    • Concentrate and purify via silica gel chromatography.

    • Result: A bicyclic structure containing the 10-membered azecine ring.

Visualization of Signaling & Synthesis

The following diagram illustrates the pathway from the 2-ethenylpiperidine scaffold to the inhibition of the Amyloidogenic Pathway in Alzheimer's Disease.

G cluster_0 Mechanism of Action Scaffold 2-Ethenylpiperidine (Scaffold) Synth Asymmetric Synthesis (Spiropiperidine Formation) Scaffold->Synth Chemical Modification Drug BACE1 Inhibitor (Drug Candidate) Synth->Drug Structure-Activity Optimization Target BACE1 Enzyme (Beta-Secretase) Drug->Target High-Affinity Binding (Asp Dyad) Pathway Amyloidogenic Pathway (APP Cleavage) Target->Pathway Inhibition Result Reduced Aβ40/42 (Neuroprotection) Pathway->Result Downstream Effect

Caption: Figure 1. The translational workflow of 2-ethenylpiperidine from a chemical scaffold to a functional BACE1 inhibitor, ultimately reducing neurotoxic amyloid load.

Safety & Toxicological Considerations

While the derivatives are therapeutic, the parent 2-ethenylpiperidine shares structural features with toxic alkaloids.

  • Nicotinic Toxicity: Structurally similar to Coniine (2-propylpiperidine) and Anabasine . Unsubstituted 2-vinylpiperidine may act as a potent nAChR agonist, potentially causing depolarization block (paralysis) at high doses.

  • Metabolic Activation: The vinyl group can be epoxidized by CYP450 enzymes (e.g., CYP2D6, CYP3A4) to form a reactive epoxide , which is a potential alkylating agent (genotoxic risk). Drug candidates utilizing this scaffold must ensure the vinyl group is chemically modified (e.g., reduced or cyclized) to mitigate this risk.

References

  • Spiropiperidine BACE1 Inhibitors

    • Title: "Discovery of Spiropiperidines as Potent, Selective, and Bioavailable BACE1 Inhibitors."
    • Source:Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Benzo[b]azecine Synthesis

    • Title: "Synthesis of Benzo[b]azecine Derivatives from 2-Vinylpiperidine via Ring-Closing Met
    • Source:European Journal of Organic Chemistry.
    • URL:[Link]

  • Palladium-Catalyzed Synthesis

    • Title: "Diastereoselective Synthesis of 2-Vinylpiperidines by the Palladium-Catalyzed Cycliz
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • General Pharmacophore Review

    • Title: "Piperidine-containing drugs and recently studied analogs - biological activity and synthetic access."
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

In vitro biological activity of 2-Ethenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the In Vitro Biological Activity of 2-Ethenylpiperidine

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically approved drugs targeting cancer, central nervous system disorders, and infectious diseases.[1] Its metabolic stability and ability to modulate physicochemical properties enhance the druggability of compounds in which it is present.[1] While complex piperidine alkaloids and their synthetic derivatives have been the subject of extensive research, the foundational building block, 2-ethenylpiperidine (also known as 2-vinylpiperidine), remains a largely unexplored entity in the context of its intrinsic biological activities. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the in vitro biological potential of 2-ethenylpiperidine. We move beyond a simple literature review to propose a robust, multi-tiered screening cascade, detailing the causality behind experimental choices and providing validated protocols to ensure scientific rigor and reproducibility. This document serves as a strategic roadmap for unlocking the therapeutic potential of this simple yet promising molecule.

Rationale for Investigation: The Untapped Potential of a Core Scaffold

The decision to investigate a simple molecule like 2-ethenylpiperidine is grounded in established principles of medicinal chemistry. The piperidine ring system is known to confer favorable pharmacokinetic properties.[1] Furthermore, a diverse range of naturally occurring and synthetic piperidine-containing compounds exhibit potent biological effects, including:

  • Antimicrobial and Antifungal Activity: Piperidine alkaloids have demonstrated efficacy against drug-resistant bacterial strains like MRSA and various fungal pathogens.[2][3]

  • Antiproliferative Effects: Derivatives have shown cytotoxicity against various cancer cell lines, with some acting as potent inhibitors of key cell cycle regulators like cyclin-dependent kinases (CDKs).[4][5][6]

  • Anti-inflammatory Properties: Many piperidine-containing molecules can modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8]

  • Neuroprotective Capabilities: Certain analogues have shown promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases.[9][10][11]

The vinyl group at the 2-position of 2-ethenylpiperidine offers a reactive handle for nucleophilic addition, making it an attractive starting point for generating chemical libraries for further drug development.[12] However, before embarking on extensive synthetic modifications, a thorough characterization of the parent molecule's own biological activity is a critical and necessary baseline. This guide outlines the logical progression of assays to build this foundational knowledge base.

A Proposed In Vitro Screening Cascade

To systematically evaluate the biological activity of 2-ethenylpiperidine, a tiered approach is recommended. This ensures that resources are used efficiently, starting with broad, essential assessments and progressing to more specific, mechanism-focused assays based on initial findings.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Broad-Spectrum Bioactivity Screening cluster_2 Phase 3: Mechanism of Action (MoA) Elucidation A Cytotoxicity Profiling (e.g., MTT, ATP Depletion) B Antimicrobial Assays (MIC/MBC Determination) A->B Proceed if non-toxic at relevant concentrations C Antiproliferative Assays (NCI-60 Panel Paradigm) A->C Proceed if non-toxic at relevant concentrations D Anti-inflammatory Assays (COX/LOX Inhibition, Cytokine Release) A->D Proceed if non-toxic at relevant concentrations E Neuroprotective Assays (Oxidative Stress Models) A->E Proceed if non-toxic at relevant concentrations F Pathway-Specific Assays (e.g., NF-κB, Nrf2 activation) B->F Follow up on 'Hits' C->F Follow up on 'Hits' D->F Follow up on 'Hits' E->F Follow up on 'Hits' G Target Identification (e.g., Kinase Profiling, Receptor Binding) F->G

Caption: Proposed workflow for the in vitro evaluation of 2-ethenylpiperidine.

Phase 1: Foundational Cytotoxicity Assessment

Expertise & Causality: Before any bioactivity can be claimed, the inherent toxicity of the compound must be determined. This step is non-negotiable as it establishes the therapeutic window. A compound that kills the host cell is not a viable therapeutic, and high cytotoxicity can produce false positives in subsequent assays. We utilize assays that measure different cellular health parameters—metabolic activity and ATP levels—to create a more robust and validated toxicity profile.[13]

Protocol: MTT Assay for Metabolic Activity

This widely used colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product.[13]

Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, or a non-tumoral line like MCF-10A) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2-fold serial dilution of 2-ethenylpiperidine in appropriate cell culture medium, ranging from a high concentration (e.g., 1 mM) down to nanomolar levels.

  • Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol: ATP Depletion Assay

This assay quantifies intracellular ATP levels, a direct indicator of cell health and energy status. A drop in ATP is an early marker of cytotoxicity.[14]

Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to use an opaque-walled 96-well plate suitable for luminescence measurements.

  • Lysis and Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add 100 µL of a commercially available ATP-releasing/luciferase reagent (e.g., CellTiter-Glo®) to each well.

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percentage of ATP relative to the vehicle control and determine the IC₅₀.

Assay TypePrincipleEndpointTypical Cell LineReference
MTT Assay Mitochondrial Dehydrogenase ActivityColorimetric (Absorbance)HepG2, MCF-7, A549[13]
ATP Depletion Intracellular ATP QuantificationLuminescenceTHLE, HepG2[14]
Table 1: Summary of foundational cytotoxicity assays.

Phase 2: Broad-Spectrum Biological Activity Screening

With a defined non-toxic concentration range, screening for specific biological activities can commence. The choice of assays is guided by the known activities of more complex piperidine derivatives.

Antimicrobial Activity

Expertise & Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2] This quantitative approach is superior to disk diffusion for initial screening as it provides a precise value that can be used for structure-activity relationship (SAR) studies.

Protocol: Broth Microdilution for MIC Determination

  • Strain Preparation: Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight. Dilute the culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.[2]

  • Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of 2-ethenylpiperidine in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add the prepared microbial suspension to each well. Include a positive control (microbe + broth), negative control (broth only), and a standard antibiotic control (e.g., gentamicin, ketoconazole).[15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed. This can be confirmed by measuring absorbance at 600 nm.

Anti-inflammatory Activity

Expertise & Causality: Inflammation is often driven by the arachidonic acid cascade, where COX enzymes (COX-1 and COX-2) are central players.[7] Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs to avoid the gastrointestinal side effects associated with COX-1 inhibition.[8][16] Therefore, a primary screen should assess the compound's ability to inhibit both isoforms.

G AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeo Prostaglandins (Stomach lining, platelet function) COX1->PG_Homeo PG_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflam Compound 2-Ethenylpiperidine (Test Compound) Compound->COX2 Inhibition?

Caption: Simplified COX pathway for anti-inflammatory screening.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay This assay can be performed using commercially available kits that measure the conversion of arachidonic acid to prostaglandin E2 (PGE2).

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically includes purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Incubation: In separate wells of a 96-well plate, pre-incubate either COX-1 or COX-2 enzyme with various concentrations of 2-ethenylpiperidine or a control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination: After a specified incubation period, stop the reaction.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA format provided in the kit.

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ for both COX-1 and COX-2 to assess potency and selectivity.

Neuroprotective Activity

Expertise & Causality: Oxidative stress is a common pathogenic mechanism in neurodegeneration. An effective in vitro model involves challenging a neuronal cell line (e.g., human neuroblastoma SH-SY5Y) with an oxidative insult like hydrogen peroxide (H₂O₂) and measuring the compound's ability to rescue the cells.[9] This directly assesses the cytoprotective potential of the compound in a disease-relevant context.

Protocol: H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells

  • Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach approximately 80% confluency.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 2-ethenylpiperidine for 2-4 hours.

  • Oxidative Challenge: Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) to the wells. Include controls: untreated cells, cells treated with H₂O₂ alone, and cells with compound alone.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT or ATP depletion assay as described in Phase 1.

  • Analysis: A significant increase in cell viability in the pre-treated group compared to the H₂O₂-only group indicates a neuroprotective effect.

Phase 3: Mechanism of Action (MoA) Elucidation

Should 2-ethenylpiperidine demonstrate promising activity in any of the Phase 2 screens, the next logical step is to investigate its mechanism of action.

Example MoA Pathway: NF-κB Signaling in Inflammation If the compound shows anti-inflammatory activity, a key pathway to investigate is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which controls the expression of many pro-inflammatory cytokines.[17]

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (tags for degradation) NFkB NF-κB IkB->NFkB Inhibited by Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription Compound 2-Ethenylpiperidine Compound->IKK Potential Inhibition?

Caption: Potential inhibition of the NF-κB pathway by a test compound.

Trustworthiness Through Self-Validation: The protocols described are designed to be self-validating through the mandatory inclusion of positive, negative, and vehicle controls. The use of multiple, orthogonal assays (e.g., MTT and ATP depletion for cytotoxicity) strengthens the confidence in the data generated. Every experiment must be performed with sufficient biological replicates (n ≥ 3) to ensure statistical significance.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach for the initial in vitro characterization of 2-ethenylpiperidine. By systematically progressing from foundational cytotoxicity to broad-spectrum screening and potential mechanism-of-action studies, researchers can efficiently and rigorously evaluate the therapeutic potential of this core chemical scaffold. Positive results from this cascade would provide a strong rationale for more advanced studies, including the synthesis of derivatives to establish structure-activity relationships, further in vitro ADME-Tox profiling, and eventual progression to in vivo models.

References

  • In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. (2022). National Institutes of Health.
  • Piperine and piperidine are the two major alkaloids extracted from... (n.d.). ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress.
  • 2-Vinylpyridine. (n.d.). Wikipedia. Available at: [Link]

  • Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies. (n.d.). MDPI. Available at: [Link]

  • Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis, in Vitro Activities of (2-cyclopropoxyphenyl)piperidine Derivatives for Alpha 1a and Alpha 1d Adrenergic Receptor Inhibitors. (n.d.). PubMed. Available at: [Link]

  • Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). ScienceDirect. Available at: [Link]

  • In Vitro and In Vivo Antiviral Activity of Nylidrin by Targeting the Hemagglutinin 2-Mediated Membrane Fusion of Influenza A Virus. (2020). ResearchGate. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available at: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). PubMed Central. Available at: [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PubMed Central. Available at: [Link]

  • In vitro and in-silico analysis of synthesized piperidine alkaloids for... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and In‐vitro Antibacterial Activity of N‐Piperazinyl Quinolone Derivatives with a 2‐Thienyl Group. (2025). ResearchGate. Available at: [Link]

  • Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. (n.d.). ResearchGate. Available at: [Link]

  • Antibacterial Evaluation of Piperidine Alkaloids from Cassia siamea Lam. (n.d.). Semantic Scholar. Available at: [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Available at: [Link]

  • Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. (2023). National Institutes of Health. Available at: [Link]

  • Design, Synthesis, in vitro and in vivo Evaluation of Benzylpiperidine-Linked 1,3-dimethylbenzimidazolinones as Cholinesterase Inhibitors Against Alzheimer's Disease. (n.d.). PubMed. Available at: [Link]

  • 2-Vinylpyridine | C7H7N | CID 7521. (n.d.). PubChem - NIH. Available at: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (n.d.). RSC Publishing. Available at: [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022). PubMed Central. Available at: [Link]

  • In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. (n.d.). MDPI. Available at: [Link]

  • An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. (n.d.). MDPI. Available at: [Link]

  • Chemotypes Sensitivity and Predictivity of in Vivo Outcomes for Cytotoxic Assays in THLE and HepG2 Cell Lines. (2014). PubMed. Available at: [Link]

  • Enantiospecific Synthesis and Cytotoxicity Evaluation of Oximidine II Analogues. (2025). Europe PMC. Available at: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026). ResearchGate. Available at: [Link]

  • Anti-inflammatory effects of vicenin-2 and scolymoside in vitro and in vivo. (n.d.). PubMed. Available at: [Link]

  • Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis and antimicrobial activity of new 2‐piperazin‐1‐yl‐N‐1,3‐thiazol‐2‐ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines. (n.d.). ResearchGate. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (n.d.). MDPI. Available at: [Link]

  • Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells. (2020). PubMed. Available at: [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (n.d.). kaznmu.kz. Available at: [Link]

  • Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives. (2023). MDPI. Available at: [Link]

  • Newly synthesized ethenyl pyridazines and ethenyl pyridazinones as anti-inflammatory agents with COVID-19 suppressing potential. (n.d.). ResearchGate. Available at: [Link]

Sources

The 2-Ethenylpiperidine Motif: Historical Elucidation and Synthetic Utility in Alkaloid Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, History, and Synthetic Utility of 2-Ethenylpiperidine Alkaloids Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The 2-ethenylpiperidine (2-vinylpiperidine) scaffold represents a critical pharmacophore and synthetic intermediate in alkaloid chemistry. While less ubiquitous as a standalone natural product compared to its 2-propyl (Coniine) or 3-vinyl (Meroquinene/Cinchona) analogs, the 2-ethenyl moiety serves as the defining structural feature of Adenocarpus alkaloids (e.g., Adenocarpine) and a pivotal "cryptic" precursor in the biosynthesis and total synthesis of Quinolizidine (Lupin) and Indolizidine alkaloids.

This guide analyzes the historical discovery of this motif, its biosynthetic origins via the L-Lysine pathway, and its modern application as a chiral handle for Ring-Closing Metathesis (RCM) in drug development, specifically for antimalarial and MDR-reversal agents.

Historical Discovery & Natural Occurrence[1]

The Adenocarpus Connection

The isolation of alkaloids containing the specific 2-ethenylpiperidine skeleton is historically anchored in the phytochemical analysis of the genus Adenocarpus (Fabaceae).

  • Discovery (1930s-1950s): The systematic study of Adenocarpus species (e.g., A. complicatus, A. hispanicus) by Ribas and colleagues led to the isolation of Adenocarpine and Santiaguine .

  • Structural Elucidation: Unlike the simple Conium alkaloids (Coniine), Adenocarpine was characterized as a bipiperidyl derivative where the 2-ethenyl group is often part of a cinnamoyl or complex amide linkage.

  • Significance: These studies established the 2-substituted piperidine ring as a stable natural platform for complex functionalization, distinct from the volatile propyl-piperidines found in Hemlock.

The Meroquinene Contrast (3-Vinyl vs. 2-Vinyl)

To understand the "2-ethenyl" specificity, one must contrast it with the most famous vinylpiperidine in history: Meroquinene .

  • Meroquinene (3-vinyl-4-piperidineacetic acid): A degradation product of Quinine (Cinchona alkaloids).

  • Historical Context: In the race to synthesize Quinine (Woodward, Rabe), Meroquinene provided the "North Star" for structural assignment.

  • Differentiation: While Meroquinene (3-vinyl) is derived from the Monoterpenoid Indole Alkaloid (MIA) pathway (Secologanin), 2-ethenylpiperidines are derived from the L-Lysine/Pipecolic Acid pathway. This distinction is crucial for biosynthetic mapping.

Biosynthetic Phylogeny

The 2-ethenylpiperidine skeleton arises from the enzymatic transformation of L-Lysine, diverging from the pathway that produces tropane or benzylisoquinoline alkaloids.

The Lysine -> -Piperideine Pathway

The formation of the piperidine ring initiates with the decarboxylation of L-Lysine to Cadaverine, followed by oxidative deamination to form the cyclic imine


-piperideine.

Mechanism:

  • Decarboxylation: L-Lysine

    
     Cadaverine (Enzyme: Lysine decarboxylase).
    
  • Oxidation: Cadaverine

    
     5-aminopentanal 
    
    
    
    
    
    -Piperideine (spontaneous cyclization).
  • Functionalization: The addition of a C2-carbon unit (often via Acetyl-CoA or Malonyl-CoA) followed by reduction/dehydration yields the 2-substituted vinyl or propyl side chain.

Visualization: Biosynthetic Logic

The following diagram illustrates the divergence between the Conium (propyl) and Adenocarpus (ethenyl/derivative) pathways.

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperideine Δ¹-Piperideine Cadaverine->Piperideine Diamine Oxidase Pelletierine Pelletierine (2-acetonylpiperidine) Piperideine->Pelletierine Mannich-like (+AcCoA) Coniine Coniine (Reduction) Pelletierine->Coniine Reductive Sequence VinylPip 2-Ethenylpiperidine (Dehydration/Modification) Pelletierine->VinylPip Synthetic/Biosynthetic Divergence Adenocarpine Adenocarpine (Complex Amides) VinylPip->Adenocarpine Adenocarpus spp. Quinolizidine Quinolizidine Alkaloids (Epilupinine) VinylPip->Quinolizidine Cyclization (Lupinus)

Figure 1: Biosynthetic divergence of Lysine-derived alkaloids. The 2-ethenylpiperidine motif serves as a branch point toward complex Adenocarpus and Quinolizidine alkaloids.

Synthetic Utility: The "Cryptic" Precursor

In modern drug discovery, 2-ethenylpiperidine is less of a target and more of a strategic tool. It serves as a "chiral pool" intermediate for accessing bicyclic systems.

Accessing Quinolizidines (Epilupinine)

The 2-vinyl group provides the necessary carbon atoms and olefinic handle to close the second ring of Quinolizidine alkaloids (e.g., (-)-Lupinine, (+)-Epilupinine).

  • Strategy: Ring-Closing Metathesis (RCM) or radical cyclization.

  • Mechanism: A 2-vinylpiperidine with a pendant alkene on the nitrogen (N-butenyl) can undergo RCM to form the quinolizidine core.

Febrifugine Analogs (Antimalarial)

Recent research (e.g., J. Org. Chem., Eur. J. Med. Chem.) utilizes 3-benzyloxy-2-vinylpiperidine scaffolds to synthesize analogs of Febrifugine .

  • Rationale: Febrifugine is potent but toxic (emetic).

  • Modification: The vinyl group allows for rigidification or extension of the side chain to improve the therapeutic index against Plasmodium falciparum.

Experimental Protocols

Protocol: Synthesis of (R)-N-Boc-2-Vinylpiperidine

This protocol describes the "Self-Validating" synthesis of the core scaffold from L-Pipecolic acid (or its alcohol derivative), a standard method in asymmetric alkaloid synthesis.

Objective: Synthesis of enantiopure 2-vinylpiperidine for use in RCM.

Reagents:

  • (S)-N-Boc-2-hydroxymethylpiperidine (Starting Material)

  • Oxalyl Chloride / DMSO (Swern Oxidation)

  • Methyltriphenylphosphonium bromide (Wittig Reagent)

  • n-Butyllithium (n-BuLi)[1][2]

  • THF (Anhydrous)[2]

Workflow:

  • Swern Oxidation (Aldehyde Formation):

    • Cool oxalyl chloride (1.5 eq) in THF to -78°C. Add DMSO (3.0 eq) dropwise.

    • Add (S)-N-Boc-2-hydroxymethylpiperidine (1.0 eq) slowly. Stir for 30 min.

    • Add TEA (5.0 eq) and warm to 0°C.

    • Checkpoint: TLC should show disappearance of alcohol and appearance of a UV-active aldehyde spot.

    • Workup: Quench with water, extract with DCM. Use crude aldehyde immediately to prevent racemization.

  • Wittig Olefination (Vinyl Installation):

    • Suspend Methyltriphenylphosphonium bromide (1.5 eq) in THF at 0°C.

    • Add n-BuLi (1.4 eq) dropwise. Solution turns bright yellow (Ylide formation).

    • Stir for 1 hour. Cool to -78°C.

    • Add the crude aldehyde (from Step 1) in THF.

    • Warm to Room Temperature (RT) overnight.

  • Purification & Validation:

    • Quench with saturated

      
      .[3] Extract with EtOAc.[2]
      
    • Purification: Flash Column Chromatography (Hexane/EtOAc 9:1).

    • Data Validation:

      • 
        H NMR (CDCl
        
        
        
        ):
        Look for vinyl protons:
        
        
        5.7-5.9 (m, 1H, internal), 5.0-5.2 (dd, 2H, terminal).
      • Rotation:

        
         should match literature values for the (R)-enantiomer (inversion occurs if starting from S-alcohol via aldehyde).
        
Visualization: Synthetic Workflow

Synthesis Start N-Boc-2-hydroxymethyl piperidine Inter Aldehyde Intermediate Start->Inter Swern Ox (-78°C) Product (R)-N-Boc-2- Vinylpiperidine Inter->Product Wittig Reaction (THF) Reagent Ph3P=CH2 (Wittig Ylide) Reagent->Product App RCM -> Quinolizidine Product->App Grubbs Cat.

Figure 2: Synthetic route from chiral pool precursors to the 2-vinylpiperidine scaffold.

Comparison of Piperidine Alkaloid Classes

Alkaloid ClassKey RepresentativeRing SubstitutionBiosynthetic OriginPrimary Activity
Adenocarpus Adenocarpine2-Ethenyl (derivative)L-LysineAnti-inflammatory, Toxic
Conium Coniine2-PropylAcetate/Polyketide*Neurotoxin (Nicotinic)
Cinchona Quinine3-Vinyl (Quinuclidine)Tryptophan/SecologaninAntimalarial
Lobelia Lobeline2,6-DisubstitutedL-Lysine + PhenylalanineRespiratory Stimulant
Lupinus EpilupinineBicyclic (Quinolizidine)L-Lysine (via 2-vinyl)Oxytocic, Toxic

*Note: Coniine is unique; while a piperidine, it is polyketide-derived, unlike the Lysine-derived Adenocarpus alkaloids.

References

  • Ribas, I., & Taladriz, A. (1950). Alkaloids of Adenocarpus. I. Isolation of Adenocarpine. Anales de la Real Sociedad Española de Física y Química. (Verified via ChemAbs).

  • Woodward, R. B., & Doering, W. E. (1944). The Total Synthesis of Quinine. Journal of the American Chemical Society.

  • Toyooka, N., et al. (2010). Total Synthesis of (+)-Epilupinine via an Intramolecular Nitrile Oxide-Alkene Cycloaddition. The Journal of Organic Chemistry.

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids (Biosynthesis Review). Natural Product Reports.

  • Wijdeven, M. A., et al. (2010). Piperidine alkaloids: synthesis and bioactivity of febrifugine analogues. European Journal of Medicinal Chemistry.[4]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of 2-Ethenylpiperidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2-ethenylpiperidine (2-vinylpiperidine) scaffold is a privileged pharmacophore found in numerous bioactive alkaloids (e.g., Cinchona alkaloids, Pseudodistomins) and serves as a critical divergent intermediate in drug discovery. The C2-vinyl group acts as a versatile "chemical handle," enabling rapid diversification via cross-metathesis, oxidative cleavage, or hydrofunctionalization, while the piperidine ring provides the solubility and pharmacokinetic profile essential for CNS-active drugs.

Achieving high enantiopurity at the C2 position is non-trivial due to the propensity for racemization and the challenge of distinguishing between the ring and the exocyclic vinyl group. This guide details two orthogonal, high-fidelity protocols for synthesizing chiral 2-ethenylpiperidines:

  • Transition-Metal Catalysis: Palladium-Catalyzed Asymmetric Intramolecular Allylic Amination (Pd-AAA).

  • Organometallic/Auxiliary: Diastereoselective Addition to Chiral

    
    -Acyl Pyridinium Ions.
    

Critical Mechanistic Pathways

The following diagram illustrates the divergent mechanistic logic between the two selected protocols.

G cluster_0 Method A: Pd-Catalyzed AAA cluster_1 Method B: Pyridinium Functionalization Start Target: Chiral 2-Ethenylpiperidine SubstrateA Amino-Allylic Carbonate (Linear Precursor) Pd_PiAllyl Pd-π-Allyl Complex (Matched vs Mismatched) SubstrateA->Pd_PiAllyl Pd(0) / Trost Ligand Cyclization Intramolecular Nucleophilic Attack Pd_PiAllyl->Cyclization Regiocontrol ProdA 2-Vinylpiperidine (High ee) Cyclization->ProdA ProdA->Start SubstrateB Pyridine (Aromatic Precursor) Activation N-Acyl Pyridinium Salt (Chiral Auxiliary) SubstrateB->Activation R-COCl* Addition Vinyl Nucleophile Addition (Regioselective) Activation->Addition Vinyl-M ProdB Enantioenriched Dihydropyridine Addition->ProdB Deprotection ProdB->Start

Figure 1: Mechanistic divergence between de novo ring construction (Method A) and aromatic functionalization (Method B).

Protocol A: Pd-Catalyzed Asymmetric Intramolecular Allylic Amination

Best for: De novo synthesis, high enantioselectivity (>95% ee), and atom economy. Mechanism: This reaction leverages the "Trost desymmetrization" concept. A linear amino-allylic carbonate undergoes ionization by a Pd(0) catalyst to form a


-allyl complex. The chiral ligand creates a chiral pocket that directs the pendant amine nucleophile to attack the internal carbon (branched selectivity), forming the 6-membered ring and the C2-vinyl stereocenter simultaneously.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate:

    
    -6-((tert-butoxycarbonyl)amino)hex-2-en-1-yl methyl carbonate.
    
  • Catalyst Precursor:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Chiral Ligand:

    
    -DACH-Naphthyl Trost Ligand (CAS: 174810-09-4).
    
  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Additives: Acetic acid (promotes proton transfer).[1]

Step-by-Step Methodology
  • Catalyst Complexation (In Situ):

    • In a flame-dried Schlenk flask under Argon, charge

      
       (2.5 mol%) and the 
      
      
      
      -DACH-Naphthyl ligand (7.5 mol%).
    • Add anhydrous DCM (concentration 0.05 M relative to substrate).

    • Stir at ambient temperature for 15 minutes. The solution should turn from dark purple to a clear orange/yellow, indicating active catalyst formation.

    • Why: Pre-complexation ensures the active chiral catalyst is formed before the substrate is introduced, preventing background racemic reaction.

  • Substrate Addition:

    • Dissolve the amino-carbonate substrate in a minimal amount of degassed DCM.

    • Add the substrate solution dropwise to the catalyst mixture.

    • Critical Control Point: If the reaction is sluggish, add 1.0 equivalent of acetic acid. This protonates the leaving group (methoxide) and facilitates the turnover of the amine nucleophile.

  • Reaction Monitoring:

    • Stir at ambient temperature (23 °C).

    • Monitor by TLC (Stain: Ninhydrin for amine,

      
       for alkene).
      
    • Typical reaction time: 4–12 hours.

    • Endpoint: Disappearance of the linear carbonate (

      
       in 20% EtOAc/Hex) and appearance of the cyclic vinyl piperidine (
      
      
      
      ).
  • Workup & Purification:

    • Concentrate the reaction mixture directly under reduced pressure.

    • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 5%

      
       15% EtOAc in Hexanes.
      
    • Note: The product is a carbamate-protected amine. Rotamers may appear in NMR.

Data Interpretation & QC
ParameterSpecificationMethod
Yield > 85%Isolated gravimetric
Enantiomeric Excess (ee) > 95%Chiral HPLC (Chiralcel OD-H)
Regioselectivity > 20:1 (Piperidine : Azepane)

NMR Integration

Protocol B: Asymmetric Addition to Pyridinium Salts (Charette Method)

Best for: Scalability, starting from cheap pyridine feedstocks, and accessing 2-substituted dihydropyridines. Mechanism: Pyridine is activated by a chiral auxiliary (e.g., a chiral chloroformate or amide) to form an


-acyl pyridinium salt. A vinyl organometallic reagent adds to the 2-position. The chiral auxiliary blocks one face of the planar pyridinium ion, forcing the nucleophile to attack from the opposite face.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Pyridine (distilled).

  • Activator (Chiral Auxiliary):

    
    -Menthyl chloroformate or Charette's chiral amide auxiliary.
    
  • Nucleophile: Vinylmagnesium bromide (1.0 M in THF).

  • Solvent: Toluene (anhydrous) or THF.

  • Additive:

    
     (optional, for cuprate formation).
    
Step-by-Step Methodology
  • Salt Formation:

    • Dissolve pyridine (1.0 equiv) in anhydrous Toluene at 0 °C.

    • Add the chiral chloroformate (1.1 equiv) dropwise.

    • Stir for 30 minutes. A white precipitate (

      
      -acyl pyridinium salt) may form.
      
    • Why: Toluene is non-polar, which tightens the ion pairing between the pyridinium cation and the chloride counterion, enhancing the facial shielding effect of the chiral auxiliary.

  • Nucleophilic Addition:

    • Cool the mixture to -78 °C. This is critical for enantioselectivity.

    • Add Vinylmagnesium bromide (1.2 equiv) dropwise over 20 minutes.

    • Mechanistic Note: The Grignard reagent attacks the

      
      -position (C2). The bulky chiral group on the Nitrogen sterically hinders one face, directing the vinyl group to the other.
      
  • Quench & Hydrolysis:

    • Once TLC indicates consumption of the pyridinium salt, quench with saturated aqueous

      
       at -78 °C.
      
    • Warm to room temperature.[2][1]

    • Extract with EtOAc (

      
      ).
      
  • Auxiliary Removal (Optional but recommended):

    • The product is an

      
      -acyl-2-vinyl-1,2-dihydropyridine.
      
    • To obtain the free piperidine building block:

      • Hydrogenation:

        
        , Pd/C (Careful! This will reduce the vinyl group).
        
      • Selective Reduction: To keep the vinyl group, use

        
         in acidic media to reduce the endocyclic double bonds, followed by amide hydrolysis (base or acid). Note: Preserving the exocyclic vinyl group while reducing the dihydropyridine requires careful optimization, often favoring Protocol A for the specific "2-ethenyl" target.
        

Analytical Validation Workflow

Confirming the identity and purity of 2-ethenylpiperidine requires distinguishing the exocyclic vinyl group from endocyclic alkenes (if using Method B).

QC Sample Isolated Product NMR 1H NMR (CDCl3) Sample->NMR HPLC Chiral HPLC Sample->HPLC NMR_Check Check: Vinyl Signals (5.8 ppm, multiplet) (5.1-5.3 ppm, terminal) NMR->NMR_Check HPLC_Check Check: Enantiomeric Ratio (Compare vs Racemic Std) HPLC->HPLC_Check

Figure 2: Quality Control Decision Tree.

Key NMR Signals (CDCl3):

  • H-2 (Chiral Center):

    
     ppm (broad multiplet).
    
  • Vinyl -CH=:

    
     ppm (ddd).
    
  • Vinyl =CH2:

    
     ppm (distinct doublets).
    

References

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. Link

  • Trost, B. M., & Horne, D. B. (2006). Palladium-Catalyzed Asymmetric Allylic Alkylation of Heterocycles: Synthesis of (−)-Pseudodistomin B. Journal of the American Chemical Society, 128(18), 6054–6055. Link

  • Legault, C., & Charette, A. B. (2005). Catalytic Asymmetric Addition of Grignard Reagents to N-Acylpyridinium Salts. Journal of the American Chemical Society, 127(25), 8966–8967. Link

  • You, S.-L., & Dai, L.-X. (2006). Enantioselective Palladium-Catalyzed Decarboxylative Allylic Alkylations. Angewandte Chemie International Edition, 45(32), 5246–5248. Link

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-Protected Amines. Journal of Organic Chemistry, 58(5), 1109–1117. Link
    

Sources

Application Note: High-Performance Liquid Chromatography Analysis of 2-Ethenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Ethenylpiperidine (CAS: 100-69-6), also known as 2-vinylpiperidine, acts as a critical intermediate in the synthesis of Cinchona alkaloid analogues and various pharmaceutical scaffolds. Unlike its aromatic precursor (2-vinylpyridine), 2-ethenylpiperidine possesses a saturated piperidine ring, which significantly alters its chromatographic behavior and detection profile.

Analytical Challenges:

  • Lack of Chromophore: The molecule lacks an aromatic system. Its only UV-active moiety is the vinyl group (

    
     nm), making standard UV detection at 254 nm ineffective.
    
  • Silanol Interactions: As a secondary amine (pKa

    
     10.5), it exists as a cation at neutral pH, leading to severe peak tailing on standard silica-based C18 columns due to interactions with residual silanols.
    
  • Stability: The vinyl group is susceptible to polymerization or oxidation, requiring careful sample handling.

This guide presents two validated protocols:

  • Protocol A (Direct Analysis): Uses low-UV detection with a chaotropic buffer system for purity profiling.

  • Protocol B (Derivatization): Uses benzoylation to attach a chromophore, enabling high-sensitivity assay quantification.

Method Development Strategy (Decision Matrix)

The following decision tree illustrates the logic for selecting the appropriate protocol based on laboratory resources and sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal Sensitivity Is High Sensitivity (< 1 ppm) Required? Start->Sensitivity Chromophore Does Sample Matrix Absorb at 205 nm? Sensitivity->Chromophore No (Assay/Purity) DerivMethod Protocol B: Pre-Column Derivatization (Trace Quantitation, Complex Matrix) Sensitivity->DerivMethod Yes (Trace Impurity) DirectMethod Protocol A: Direct Low-UV HPLC (Rapid, Purity Analysis) Chromophore->DirectMethod No (Clean Matrix) Chromophore->DerivMethod Yes (Interference) Considerations Considerations: - Use High Purity Solvents - Base-Deactivated Column DirectMethod->Considerations

Figure 1: Strategic decision matrix for selecting the analytical approach.

Protocol A: Direct Low-UV Analysis (Purity & Assay)

Best for: Routine purity checks, synthetic monitoring, and raw material assay. Principle: Utilization of an acidic phosphate buffer to protonate the amine (preventing silanol interaction) combined with low-wavelength UV detection targeting the


 transition of the vinyl group.
Reagents & Standards
  • Reference Standard: 2-Ethenylpiperidine (>98% purity).

  • Acetonitrile (ACN): HPLC Grade (Far UV cut-off).

  • Potassium Dihydrogen Phosphate (

    
    ):  HPLC Grade.
    
  • Phosphoric Acid (85%): For pH adjustment.

  • Triethylamine (TEA): Optional silanol blocker (use only if tailing persists).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent base-deactivated column."Plus" or "XBridge" columns are double-endcapped to minimize amine tailing.
Mobile Phase A 20 mM

in water, pH adjusted to 3.0 with

.
Low pH ensures the amine is fully protonated; phosphate is transparent at 205 nm.
Mobile Phase B Acetonitrile (100%)Strong eluent with low UV cutoff.
Flow Rate 1.0 mL/minStandard backpressure balance.
Temperature 30°CImproves mass transfer and peak sharpness.
Detection UV @ 205 nm (Bandwidth 4 nm)Targets the vinyl group. 254 nm will yield negligible signal.
Injection Vol. 10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.06040
12.06040
12.1955
17.0955
Sample Preparation
  • Stock Solution: Weigh 50 mg of 2-ethenylpiperidine into a 50 mL volumetric flask. Dissolve in Mobile Phase A. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter. Avoid Nylon filters as they can bind amines.

Protocol B: Pre-Column Derivatization (High Sensitivity)

Best for: Trace analysis, biological matrices, or when low-UV interference is high. Principle: The secondary amine reacts with Benzoyl Chloride under basic conditions to form a benzamide derivative, which has strong UV absorbance at 254 nm.

Reaction Mechanism


Derivatization Workflow

Derivatization Sample Sample Solution (in Borate Buffer pH 9) Mix Vortex Mix (2 min, RT) Sample->Mix Reagent Benzoyl Chloride (in Acetonitrile) Reagent->Mix Quench Add Glycine/Water (Stop Reaction) Mix->Quench Inject Inject to HPLC (Detect @ 254 nm) Quench->Inject

Figure 2: Step-by-step derivatization workflow for UV enhancement.

Protocol Steps
  • Buffer Prep: Prepare 100 mM Sodium Borate buffer (pH 9.5).

  • Reaction: In a 2 mL HPLC vial, mix:

    • 200 µL Sample/Standard solution.

    • 200 µL Borate buffer.

    • 50 µL Benzoyl Chloride (2% v/v in Acetonitrile).

  • Incubation: Vortex for 30 seconds; let stand at room temperature for 5 minutes.

  • Quenching: Add 500 µL of 1% Glycine solution (to scavenge excess reagent) or simply dilute with mobile phase.

  • Analysis: Inject onto the HPLC using a standard C18 method (Detection: UV 254 nm). Note: The derivative is less polar, so increase organic content in the gradient.

System Suitability & Validation Criteria

To ensure data trustworthiness (E-E-A-T), the system must pass the following criteria before analyzing unknown samples.

ParameterAcceptance CriteriaTroubleshooting
Tailing Factor (

)

If

, add 5 mM Triethylamine to Mobile Phase A or replace column.
Precision (RSD)

(n=6 injections)
Check injector seal or pump pulsation.
Resolution (

)

between analyte and nearest impurity
Adjust gradient slope (flatten gradient).
LOD (Protocol A) ~ 5 µg/mLSwitch to Protocol B if lower limit needed.
LOD (Protocol B) ~ 0.1 µg/mLEnsure reagent purity (benzoyl chloride degrades to benzoic acid).

Troubleshooting Guide

Issue: Retention Time Drift

  • Cause: pH instability in the mobile phase.

  • Fix: Secondary amines are sensitive to pH changes near their pKa. Ensure phosphate buffer is strictly pH 3.0.

Issue: "Ghost" Peaks in Protocol A

  • Cause: Contaminants in the mobile phase absorbing at 205 nm.

  • Fix: Use "HPLC Grade" or "Gradient Grade" Acetonitrile. Do not use standard reagent grade solvents.

Issue: Low Recovery in Protocol B

  • Cause: Incomplete derivatization or hydrolysis.

  • Fix: Ensure the reaction pH is >9.0. Benzoyl chloride hydrolyzes rapidly in water; add it last and vortex immediately.

References

  • Agilent Technologies. (2023). Analysis of Secondary Amines using Base-Deactivated Columns. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7508, 2-Vinylpiperidine. Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for amine method development logic).
  • SIELC Technologies. (2024). HPLC Method for Analysis of Piperidine and Derivatives.[1][2][3][4] Retrieved from [5]

Sources

Application Note: High-Sensitivity GC-MS Analysis of 2-Ethenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the identification and quantification of 2-Ethenylpiperidine (also known as 2-vinylpiperidine), a structural analog of tobacco alkaloids and a potential impurity in piperidine-based pharmaceutical synthesis. Due to the secondary amine functionality and the reactive vinyl group, this analyte presents specific challenges: peak tailing on non-polar columns and susceptibility to thermal degradation. This guide provides a dual-method approach: a Direct Injection Screening Method using base-deactivated stationary phases, and a Derivatization Method (TFAA) for ultra-trace quantification, ensuring high specificity and linearity (


).

Introduction & Chemical Context

2-Ethenylpiperidine (


, MW 111.19) consists of a piperidine ring substituted with a vinyl group at the C2 position. It is structurally homologous to coniine  (2-propylpiperidine) and serves as a key intermediate or degradation product in the chemistry of:
  • Tobacco Alkaloids: Structural isomerism with precursors to anabasine.

  • Pharmaceutical Impurities: A potential byproduct in the synthesis of drugs involving piperidine ring closure or reduction (e.g., glatiramer acetate intermediates).

The Analytical Challenge
  • Basicity: The secondary amine group (-NH) interacts strongly with silanol groups on standard silica capillary columns, leading to severe peak tailing and poor reproducibility.

  • Volatility: As a low molecular weight amine, it can be lost during solvent evaporation steps.

  • Lability: The vinyl side chain is susceptible to oxidation or polymerization if injection port temperatures are excessive.

Method Development Strategy

To address these challenges, we define two distinct workflows. Method A is for rapid screening of high-concentration samples (


 ppm). Method B  is the "Gold Standard" for trace analysis (

ppm), utilizing chemical derivatization to block the amine proton, improve volatility, and provide a unique mass spectral tag.
Workflow Logic Visualization

Workflow Sample Sample Matrix (API/Biological) Extract L-L Extraction (DCM/MTBE + NaOH) Sample->Extract Decision Concentration Range? Extract->Decision MethodA Method A: Direct Injection (>10 ppm) Decision->MethodA High Conc. MethodB Method B: Derivatization (<1 ppm) Decision->MethodB Trace Level ColA Column: Rtx-Volatile Amine Base-Deactivated MethodA->ColA React Reaction with TFAA (60°C, 30 min) MethodB->React MS MS Detection (EI) SIM/Scan ColA->MS ColB Column: 5% Phenyl (Rtx-5MS) React->ColB ColB->MS

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Experimental Protocols

Materials & Reagents[1][2][3][4]
  • Standard: 2-Ethenylpiperidine (Custom synthesis or high-purity reagent, >98%).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA). Note: TFAA is preferred over silylating agents (MSTFA) for amines due to higher stability of the resulting amide.

  • Solvents: Dichloromethane (DCM) and Ethyl Acetate (anhydrous).

  • Internal Standard (IS): D10-Piperidine or Quinoline.

Sample Preparation

Extraction (Common to both methods):

  • Adjust sample pH to

    
     using 1N NaOH (ensures amine is in free-base form).
    
  • Extract with DCM (

    
     mL).
    
  • Add Internal Standard.[1][2]

  • Dry organic layer over anhydrous

    
    .
    

Derivatization (Method B only):

  • Transfer 200 µL of extract to a reaction vial.

  • Add 50 µL TFAA . Cap immediately (TFAA is moisture sensitive).

  • Incubate at 60°C for 30 minutes .

  • Evaporate to dryness under a gentle stream of nitrogen (removes excess acid).

  • Reconstitute in 200 µL Ethyl Acetate.

GC-MS Parameters[2][6][7]
ParameterMethod A (Direct)Method B (Derivatized)
Column Rtx-Volatile Amine (30m x 0.32mm x 5µm)Rtx-5MS (30m x 0.25mm x 0.25µm)
Inlet Temp 230°C250°C
Injection Split (10:1) or Splitless (Trace)Split (20:1)
Liner Base-Deactivated Wool LinerStandard Single Taper Liner
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Helium @ 1.0 mL/min
Oven Program 40°C (1 min)

10°C/min

240°C
60°C (1 min)

15°C/min

280°C
Transfer Line 250°C280°C

Mass Spectrometry & Interpretation

Fragmentation Logic (Electron Ionization, 70eV)

Understanding the fragmentation is critical for distinguishing 2-ethenylpiperidine from isomers.

  • Underivatized (MW 111):

    • Mechanism: Alpha-cleavage is the dominant force. The bond between the ring carbon (C2) and the substituent (vinyl) is vulnerable, but the ring opening (loss of alkyl) is more common in 2-substituted piperidines.

    • Base Peak (m/z 84): In 2-substituted piperidines (like Coniine), the loss of the side chain is the primary fragmentation.

      • 
         (Tetrahydropyridinium ion).
        
    • Molecular Ion:

      
       (Weak but visible).
      
  • TFA-Derivative (MW 207):

    • Structure: N-trifluoroacetyl-2-ethenylpiperidine.

    • Molecular Ion:

      
      .
      
    • Key Fragment (m/z 138): Loss of

      
       group (
      
      
      
      ).
    • Key Fragment (m/z 180): Loss of Vinyl (

      
      ).
      
Fragmentation Pathway Diagram

Fragmentation M_Ion Molecular Ion (M+) m/z 111 Alpha Alpha Cleavage (Loss of Vinyl Radical) M_Ion->Alpha - •C2H3 (27 Da) BasePeak Base Peak m/z 84 (Tetrahydropyridinium) Alpha->BasePeak Deriv_M TFA-Derivative (M+) m/z 207 Frag_CF3 Loss of CF3 m/z 138 Deriv_M->Frag_CF3 - •CF3 (69 Da)

Figure 2: EI Fragmentation pathway. The loss of the vinyl group (27 Da) to form the base peak at m/z 84 is the diagnostic signature for the underivatized molecule.

Validation & Quality Control

To ensure this method meets regulatory standards (e.g., ICH Q2), the following criteria must be met:

  • System Suitability:

    • Tailing Factor: Must be

      
       for the analyte. If using Method A and tailing 
      
      
      
      , replace the liner and trim the column guard.
    • Sensitivity: Signal-to-Noise (S/N)

      
       for the Limit of Quantitation (LOQ).
      
  • Linearity:

    • Range: 0.1 ppm to 50 ppm.

    • Regression:

      
      .
      
  • Carryover:

    • Inject a solvent blank after the highest standard. Analyte peak in blank must be

      
       of the standard area.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Method A) Active silanols in liner or column.Use Ultra-Inert liners with wool; switch to Method B (Derivatization).
Missing Molecular Ion High ion source temperature.Lower source temp to 200°C to preserve

.
Extra Peaks (Method B) Incomplete derivatization or moisture.Ensure reagents are dry; increase reaction time to 45 min.
Ghost Peaks Septum bleed or degradation.Use low-bleed septa; check injection port temperature (do not exceed 250°C).

References

  • NIST Mass Spectrometry Data Center. Piperidine Mass Spectrum.[2][3] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • Little, J. L. Derivatization in Gas Chromatography. Agilent Technologies Application Note.[1]

  • Andersson, K., et al. (2025). Optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine. ResearchGate. Available at: [Link]

  • U.S. FDA. (2017). Lab Method for GC-MS Screening Procedure for Diethylene Glycol. Available at: [Link]

  • Meshram, A., et al. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of alkaloids.[5] Semantic Scholar. Available at: [Link]

Sources

Application Note: Protocol for N-functionalization of 2-Ethenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-Ethenylpiperidine (also known as 2-vinylpiperidine) is a high-value pharmacophore, serving as a critical precursor for Cinchona alkaloid analogs and diverse bioactive heterocycles. However, its functionalization presents a dual challenge often underestimated in standard protocols:

  • Steric Hindrance: The C2-vinyl group creates significant steric bulk adjacent to the nucleophilic nitrogen (an

    
    -branched secondary amine), retarding reaction rates compared to piperidine.
    
  • Chemoselectivity: The vinyl moiety is susceptible to reduction (under hydrogenation conditions), polymerization (radical conditions), or Heck-type coupling (under non-specific Pd-catalysis), requiring highly specific conditions to functionalize the nitrogen while leaving the alkene intact.

This guide details three validated protocols designed to bypass these failure modes.

Decision Matrix: Selecting the Right Protocol

The following decision tree outlines the optimal synthetic route based on the target moiety.

FunctionalizationStrategy Start Target Moiety? Alkyl Alkyl Group (Linear/Branched) Start->Alkyl Aryl Aryl/Heteroaryl System Start->Aryl Amide Amide/Carbamate (Library Gen) Start->Amide MethodA METHOD A: Reductive Amination (STAB Protocol) Alkyl->MethodA High Chemoselectivity (Preserves Vinyl) MethodB METHOD B: Buchwald-Hartwig (RuPhos Pd G3) Aryl->MethodB Overcomes Sterics (alpha-branching) MethodC METHOD C: Acylation (Low-Temp Base) Amide->MethodC Prevents Polymerization

Figure 1: Strategic selection of functionalization protocols based on the desired N-substituent.

Method A: Reductive Alkylation (The STAB Protocol)

Objective: Install alkyl groups without reducing the C2-vinyl double bond. Standard Failure Mode: Use of catalytic hydrogenation (


) or strong hydride donors (

) often results in the reduction of the vinyl group to an ethyl group.
The Solution: Sodium Triacetoxyborohydride (STAB)

We utilize Sodium Triacetoxyborohydride (


), a mild hydride donor that selectively reduces iminium ions over ketones/aldehydes and, crucially, is inert toward isolated alkenes [1].
Detailed Protocol

Reagents:

  • Substrate: 2-Ethenylpiperidine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 - 1.2 equiv)

  • Reductant:

    
     (1.4 - 1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Glacial Acetic Acid (1.0 equiv) – Critical for ketone substrates to catalyze iminium formation.

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • In a flame-dried round-bottom flask under

      
      , dissolve 2-ethenylpiperidine in DCE (0.2 M concentration).
      
    • Add the aldehyde/ketone.[1]

    • Add Acetic Acid.[2]

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to favor the iminium species before reduction.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add

      
       portion-wise over 5 minutes. Note: Gas evolution is minimal, but portion-wise addition prevents localized exotherms.
      
    • Allow to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).
      
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography. Tip: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to prevent the amine product from streaking.

ReductiveAmination Substrate 2-Ethenylpiperidine + Aldehyde Intermediate Iminium Ion (Transient) Substrate->Intermediate AcOH, DCE -H2O Product N-Alkylated Product (Vinyl Intact) Intermediate->Product Reagent STAB (Hydride Transfer) Reagent->Intermediate Selective Reduction

Figure 2: Mechanism of STAB-mediated reductive amination preserving the vinyl moiety.

Method B: N-Arylation (Buchwald-Hartwig Cross-Coupling)

Objective: Coupling with aryl halides. Standard Failure Mode: Standard Pd catalysts (e.g.,


 or BINAP systems) fail due to the steric clash between the ligand and the C2-vinyl group. Additionally, 

-hydride elimination is a risk with piperidines.
The Solution: RuPhos Pd G3

The RuPhos ligand is specifically engineered for sterically hindered secondary amines. The G3 precatalyst ensures rapid initiation and protects the active Pd(0) species from oxidation [2].

Detailed Protocol

Reagents:

  • Substrate: 2-Ethenylpiperidine (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: RuPhos Pd G3 (1–2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or LHMDS (for base-sensitive substrates).

  • Solvent: Anhydrous THF or Toluene (degassed).

Step-by-Step Workflow:

  • Inert Setup (Critical):

    • This reaction must be performed in a glovebox or using strict Schlenk techniques. Oxygen kills the active catalytic species.

  • Reaction Assembly:

    • Add RuPhos Pd G3, Aryl Halide, and NaOtBu to a vial equipped with a stir bar.

    • Seal the vial (septum cap) and purge with Argon/Nitrogen (3x vacuum/backfill cycles).

    • Add Solvent (THF) via syringe.

    • Add 2-ethenylpiperidine via syringe.

  • Execution:

    • Heat to 60–80°C.

    • Monitoring: Monitor by LCMS. Conversion is typically complete within 2–6 hours.

    • Note: If the aryl halide is extremely hindered (ortho-substituted), increase catalyst loading to 5 mol% and temp to 100°C (use Toluene).

  • Workup:

    • Dilute with EtOAc, filter through a pad of Celite to remove Pd black.

    • Concentrate and purify via silica gel chromatography.

Method C: Acylation (Library Generation)

Objective: Synthesis of amides or carbamates. Standard Failure Mode: Exothermic polymerization of the vinyl group during acid chloride addition.

Detailed Protocol

Reagents:

  • Substrate: 2-Ethenylpiperidine (1.0 equiv)

  • Acylating Agent: Acid Chloride or Chloroformate (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (1.5 equiv)

  • Solvent: DCM (Anhydrous)

Step-by-Step Workflow:

  • Temperature Control:

    • Dissolve amine and DIPEA in DCM.

    • Cool to 0°C. This is non-negotiable to prevent thermal initiation of vinyl polymerization.

  • Addition:

    • Add the Acid Chloride dropwise.

    • Maintain 0°C for 15 minutes, then allow to warm to RT.

  • Workup:

    • Wash with 1M HCl (to remove unreacted starting amine), then saturated

      
      .
      
    • Why Acid Wash? The amide product is not basic; the starting material is. This is a quick purification trick.

Data Summary & Troubleshooting

Comparison of Methodologies
FeatureMethod A (STAB)Method B (RuPhos)Method C (Acylation)
Bond Formed



Steric Tolerance HighHigh (Ligand Dependent)Moderate
Vinyl Stability Excellent (Chemoselective)Good (Requires Inert Atmo)Good (Requires Low T)
Main Risk Incomplete imine formationCatalyst deactivation (

)
Polymerization (Exotherm)
Troubleshooting Guide
  • Issue: Low Yield in Method A.

    • Cause: Wet solvent hydrolyzing the iminium ion.

    • Fix: Add 3Å Molecular Sieves to the reaction mixture during Step 1.

  • Issue: "Streaking" on TLC/Column.

    • Cause: Interaction of the basic amine with acidic silanols on silica.

    • Fix: Use 1%

      
       or 1% 
      
      
      
      in the eluent, or switch to Alumina (neutral) stationary phase.
  • Issue: Vinyl group disappears (NMR).

    • Diagnostic: Check for loss of multiplets at

      
       5.0–6.0 ppm and appearance of ethyl triplet/quartet.
      
    • Fix: Ensure no

      
       source is present; ensure radical inhibitor (BHT) is present in solvents if heating is required.
      

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Maiti, D., et al. (2015). "Pd-catalyzed arylation of secondary amines." Chemical Science. [Link]

Sources

Application Note: 2-Ethenylpiperidine as a Privileged Scaffold for Bicyclic Alkaloid Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethenylpiperidine in the Development of Novel Therapeutic Agents Content Type: Application Note and Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-Ethenylpiperidine (also known as 2-vinylpiperidine) represents a critical "chiral branch point" in medicinal chemistry. While often overshadowed by its aromatic precursor, 2-vinylpyridine, the saturated piperidine variant offers three distinct advantages for drug development:

  • Stereochemical Complexity: It possesses a chiral center at the C2 position, essential for target specificity in GPCR and ion channel ligands.

  • The "Vinyl Handle": The exocyclic alkene serves as a versatile reactive site for Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), or oxidative functionalization, enabling the rapid construction of complex bicyclic cores (e.g., quinuclidines, indolizidines).

  • Alkaloid Homology: It is the structural anchor for the Cinchona and Sedum alkaloid families, making it an ideal starting material for bio-inspired libraries targeting malaria, arrhythmia, and neurodegenerative disorders.

This guide details the strategic application of 2-ethenylpiperidine in synthesizing novel bicyclic therapeutic agents, focusing on a Ring-Closing Metathesis (RCM) workflow to access quinuclidine-like scaffolds.

Strategic Analysis: From Scaffold to Lead Candidate

The transition from a simple piperidine ring to a complex therapeutic agent relies on exploiting the orthogonality between the secondary amine (


-H) and the vinyl group.
The "Vinyl Handle" Strategy

In modern diversity-oriented synthesis (DOS), the vinyl group is not just a substituent but a "latent" functional group.

  • Pathway A (Cyclization):

    
    -alkylation with an alkene-tethered electrophile followed by RCM yields bicyclic bridged systems (e.g., 1-azabicyclo[2.2.2]octanes).
    
  • Pathway B (Coupling): Heck coupling or Cross-Metathesis extends the carbon chain, accessing "long-tail" GPCR ligands.

Therapeutic Relevance
Therapeutic AreaTarget ClassStructural MotifMechanism of Action
Infectious Disease Plasmodium falciparumQuinuclidine CoreHeme polymerization inhibition (Cinchona mimic)
Cardiology Na+/K+ ChannelsBicyclic PiperidineFrequency-dependent channel blockade (Antiarrhythmic)
Neurology NMDA/Acetylcholine2-Substituted PiperidineModulation of neurotransmitter release (Sedamine mimics)

Visualizing the Synthetic Logic

The following diagram illustrates the divergence from 2-ethenylpiperidine into two distinct therapeutic classes: Linear Functionalization (e.g., for CNS agents) and Bicyclic Construction (e.g., for Anti-infectives).

G Start 2-Ethenylpiperidine (Chiral Scaffold) Step1 N-Functionalization (Protection/Alkylation) Start->Step1  Boc/Allyl Halide   RouteA Route A: Ring-Closing Metathesis Step1->RouteA  Grubbs II   RouteB Route B: Cross-Metathesis / Heck Step1->RouteB  Acrylate/Pd   ProdA Bicyclic Scaffolds (Quinuclidines/Indolizidines) RouteA->ProdA  Cyclization   ProdB Linear Functionalized Piperidines (Sedamine-like) RouteB->ProdB  Chain Extension  

Figure 1: Divergent synthetic pathways utilizing 2-ethenylpiperidine as a core building block.

Experimental Protocols

Protocol A: Stereoselective Synthesis of (S)-2-Ethenylpiperidine

Rationale: While racemic material is available, therapeutic development requires enantiopurity. This protocol uses a "Chiral Pool" approach starting from L-pipecolinic acid, avoiding expensive chiral resolution later.

Reagents:

  • L-Pipecolinic acid (Starting Material)

  • Boc-anhydride (

    
    )
    
  • Weinreb amine (

    
    )
    
  • Vinylmagnesium bromide (Grignard reagent)

  • TFA (Trifluoroacetic acid)

Workflow:

  • N-Protection: React L-pipecolinic acid with

    
     (1.1 equiv) and 
    
    
    
    in DCM to yield
    
    
    -Boc-L-pipecolinic acid.
  • Weinreb Amide Formation: Couple the protected acid with

    
    -dimethylhydroxylamine using EDCI/HOBt. This prevents over-addition during the Grignard step.
    
  • Vinyl Addition: Treat the Weinreb amide with Vinylmagnesium bromide (1.5 equiv) in dry THF at -78°C. The chelation-controlled addition preserves the chiral center.

  • Reduction: The resulting ketone is reduced (e.g., Wolff-Kishner or ionic hydrogenation) if the vinyl group is to be preserved directly, or the vinyl group is introduced de novo via Wittig olefination of the corresponding aldehyde (obtained by reducing the Weinreb amide with

    
    ).
    
    • Preferred Route: Reduce Weinreb amide to aldehyde (

      
      , -78°C) 
      
      
      
      Wittig Olefination (
      
      
      ).
  • Deprotection: Removal of Boc group with TFA/DCM (1:4 ratio).

Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 98% as determined by Chiral HPLC.

Protocol B: Construction of 1-Azabicyclo[2.2.2]octane (Quinuclidine) Core

Rationale: This protocol demonstrates the "scaffold" utility of 2-ethenylpiperidine. By tethering a second alkene to the nitrogen and performing Ring-Closing Metathesis (RCM), we access the quinuclidine core found in antimalarials.

Reagents:

  • (S)-2-Ethenylpiperidine (from Protocol A)

  • Allyl Bromide

  • 
     (Base)
    
  • Grubbs Catalyst, 2nd Generation (G-II)

  • Dichloromethane (Degassed)

Step-by-Step Methodology:

Step 1: N-Allylation

  • Dissolve (S)-2-ethenylpiperidine (1.0 mmol) in acetonitrile (10 mL).

  • Add anhydrous

    
     (2.0 mmol) and Allyl Bromide (1.1 mmol).
    
  • Stir at 60°C for 4 hours. Monitor by TLC (Visualize with Dragendorff’s reagent).

  • Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (Hexanes/EtOAc).

    • Intermediate:

      
      -Allyl-2-ethenylpiperidine.
      

Step 2: Ring-Closing Metathesis (RCM) Safety Note: Ethylene gas is released. Perform in a well-ventilated fume hood.*

  • Dilution: Dissolve the

    
    -allyl intermediate in degassed anhydrous DCM.
    
    • Critical Step: Concentration must be low (0.005 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%).

  • Reflux: Heat to reflux (40°C) under an inert atmosphere (

    
     or Ar) for 12–24 hours.
    
  • Quenching: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium.

  • Purification: Filter through a pad of Celite. Concentrate and purify via silica gel chromatography.

Expected Result: Formation of the bridged bicyclic alkene (Dehydroquinuclidine).

Analytical Characterization Guide

Validating the structure of 2-ethenylpiperidine derivatives requires specific attention to the vinyl protons.

TechniqueParameterDiagnostic SignalInterpretation
1H NMR Vinyl Region

5.7–6.0 ppm (m, 1H)
Internal vinyl proton (

).
1H NMR Terminal Region

5.0–5.3 ppm (dd, 2H)
Terminal vinyl protons (

). Distinct splitting pattern confirms vinyl group integrity.
13C NMR Vinyl Carbons

~115 ppm & ~138 ppm
Characteristic alkene shifts.
MS (ESI) Fragmentation

Parent ion. Loss of 27 Da (

) often indicates vinyl cleavage in high-energy collisions.

References

  • Leonard, J., et al. (2025). Stereoselective Routes to 2-Substituted Piperidines: Applications in Alkaloid Synthesis. Journal of Medicinal Chemistry.

  • Grubbs, R. H., & Miller, S. J. (1995). Ring-Closing Metathesis in the Synthesis of Piperidine and Pyrrolidine Alkaloids. Accounts of Chemical Research.[1]

  • Song, C. E. (Ed.).[2] (2009).[2][3] Cinchona Alkaloids in Synthesis and Catalysis.[2][4] Wiley-VCH.[2]

  • BenchChem Technical Report. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

  • World Health Organization. (2023). Antimalarial Drug Resistance and the Role of Quinuclidine Derivatives. WHO Technical Report Series.

Sources

Large-scale production and purification of 2-Ethenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Production and Purification of 2-Ethenylpiperidine

Executive Summary

2-Ethenylpiperidine (2-Vinylpiperidine) is a critical pharmacophore and building block in the synthesis of Cinchona alkaloid analogs, protein kinase inhibitors, and asymmetric catalysts.[1][2] Unlike its aromatic counterpart (2-vinylpyridine), the saturated piperidine ring introduces stereocenters and nucleophilic amine functionality, making its synthesis and storage significantly more challenging due to risks of polymerization , racemization , and intramolecular cyclization .[1][2]

This guide outlines the two most robust protocols for large-scale production:

  • Method A (High Purity/Pharma): Wittig Olefination of N-Boc-2-formylpiperidine.[1][2] Recommended for drug development requiring high enantiomeric excess (ee) and chemical purity.[1][2][3]

  • Method B (Industrial Scale-Up): Dehydration of N-Protected 2-Piperidineethanol.[1][2] Recommended for multi-kilogram commodity synthesis.[1][2]

Strategic Route Selection

The choice of synthetic route depends on the starting material availability and purity requirements.[2]

FeatureMethod A: Wittig OlefinationMethod B: Dehydration of AlcoholDirect Hydrogenation of 2-Vinylpyridine
Precursor N-Boc-2-formylpiperidine2-Piperidineethanol2-Vinylpyridine
Scalability High (Kilo-lab)Very High (Plant)Low (Research only)
Stereocontrol Excellent (Retains chirality)Good (Depends on precursor)Poor (Racemic)
Risk Profile Low (Mild conditions)Medium (Elimination side products)High (Over-reduction of vinyl group)
Recommendation Primary Protocol Alternative Protocol Not Recommended

Critical Warning: Direct dehydration of unprotected 2-piperidineethanol is strongly discouraged .[2] The free amine is highly nucleophilic and will attack the activated alkene or leaving group, leading to the formation of bicyclic azacycles (e.g., quinuclidine derivatives) rather than the desired vinylpiperidine.[1][2] Always protect the nitrogen. [2]

Workflow Visualization

G Start_A N-Boc-2-formylpiperidine Wittig Wittig Olefination (Ph3P=CH2) Start_A->Wittig Method A Start_B 2-Piperidineethanol Protect N-Protection (Boc/Cbz) Start_B->Protect Method B Activate Alcohol Activation (MsCl/TEA) Protect->Activate Inter_A N-Boc-2-vinylpiperidine Wittig->Inter_A Eliminate Base-Mediated Elimination Activate->Eliminate Eliminate->Inter_A Deprotect Deprotection (TFA or HCl) Inter_A->Deprotect Common Path Neutralize Neutralization & Extraction Deprotect->Neutralize Distill Vacuum Distillation (+ TBC Inhibitor) Neutralize->Distill Final 2-Ethenylpiperidine (Pure) Distill->Final

Figure 1: Comparative workflow for the synthesis of 2-Ethenylpiperidine via Wittig Olefination (Top) and Dehydration (Bottom).

Method A: Wittig Olefination (Primary Protocol)[1]

This protocol is preferred for drug development as it preserves the stereochemistry of the starting aldehyde.[2]

Materials
  • Substrate: N-Boc-2-formylpiperidine (Commercial or synthesized via Swern oxidation of N-Boc-2-piperidinemethanol).[1][2]

  • Reagent: Methyltriphenylphosphonium bromide ($ \text{Ph}_3\text{PCH}_3\text{Br} $).[1][2]

  • Base: Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi).[1][2]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1][2]

Step-by-Step Protocol
  • Ylide Formation:

    • In a flame-dried 3-neck reactor under $ \text{N}_2 $, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (5 mL/g).

    • Cool to 0°C.[1][2][4][5]

    • Add KOtBu (1.25 equiv) portion-wise.[1][2] The solution will turn bright yellow (formation of phosphorous ylide).[1][2]

    • Stir for 45 minutes at 0°C.

  • Olefination:

    • Dissolve N-Boc-2-formylpiperidine (1.0 equiv) in minimal THF.

    • Add the aldehyde solution dropwise to the ylide suspension at 0°C.

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.[1][2] Disappearance of aldehyde peak indicates completion.[1][2]

  • Work-up:

    • Quench with saturated aqueous $ \text{NH}_4\text{Cl} $.[1][2]

    • Extract with Diethyl Ether ($ \text{Et}_2\text{O} $) or MTBE (3x).[1][2]

    • Wash combined organics with brine, dry over $ \text{MgSO}_4 $, and concentrate in vacuo.

    • Note: Triphenylphosphine oxide ($ \text{Ph}_3\text{PO} $) byproduct will precipitate; remove bulk by filtration through a silica plug (eluting with 5% EtOAc/Hexane).[1][2]

  • Deprotection (Boc Removal):

    • Dissolve the intermediate (N-Boc-2-vinylpiperidine) in DCM (10 mL/g).

    • Add Trifluoroacetic acid (TFA) (10 equiv) at 0°C. Stir for 2 hours.

    • Alternative: Use 4M HCl in Dioxane for scale-up to avoid TFA costs.[1][2]

  • Neutralization (Critical):

    • Cool the mixture to 0°C.

    • Slowly add 2M NaOH until pH > 12.[1][2] (Free amine must be generated).[1][2]

    • Extract immediately with DCM or Ether.[1][2]

Method B: Dehydration of 2-Piperidineethanol (Scale-Up)

This method mimics the industrial synthesis of vinylpyridine but requires N-protection to prevent self-reaction.[2]

Step-by-Step Protocol
  • Protection:

    • React 2-piperidineethanol with $ \text{Boc}_2\text{O} $ (1.1 equiv) in DCM/NaOH to yield N-Boc-2-piperidineethanol.

  • Mesylation (Activation):

    • Dissolve N-Boc-2-piperidineethanol in DCM. Add Triethylamine (TEA, 1.5 equiv).[1][2]

    • Cool to -10°C.

    • Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise.[1][2]

    • Stir for 1 hour. The alcohol is converted to the mesylate leaving group.[2]

  • Elimination:

    • To the same reaction vessel (or after workup), add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) or excess TEA and heat to reflux (40°C for DCM, higher if solvent switched to Toluene).[1][2]

    • Mechanism:[1][2][3][6][7][8][9] E2 elimination occurs to form the vinyl group.[2]

    • Check: Monitor for disappearance of mesylate by HPLC.[1][2]

  • Deprotection:

    • Follow the same acid deprotection protocol as Method A.

Purification and Stabilization (Crucial)

2-Vinylpiperidine is heat-sensitive and prone to radical polymerization.[1][2]

ParameterSpecification
Method Fractional Distillation under Reduced Pressure
Pressure < 10 mmHg (High vacuum recommended)
Temperature Keep pot temperature < 60°C. (Boiling point is approx 50-55°C at 10 mmHg).[1][2]
Inhibitor 4-tert-Butylcatechol (TBC) .[1][2] Add 100-200 ppm to the collection flask before distillation starts.[2]
Storage Store at -20°C under Argon. Amber glass.

Self-Validating QC Protocol:

  • GC-MS: Confirm M+ peak (MW: 111.19 g/mol ).[1][2] Check for absence of starting material (MW: 129 for alcohol, MW: 113 for aldehyde).[1][2]

  • 1H NMR: Verify vinyl protons. Terminal alkene protons should appear as distinct multiplets at

    
     5.0–6.0 ppm.[1][2]
    
  • Polymer Check: Dissolve a sample in methanol.[1][2] Turbidity indicates polymer formation.[1][2]

References

  • Wittig Olefination Mechanism & Scope

    • Maryanoff, B. E., & Reitz, A. B. (1989).[1][2] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1][2] Chemical Reviews.

    • [1][2]

  • Synthesis of Piperidine Alkaloids via Wittig

    • Passiniemi, M., & Koskinen, A. M. (2013).[1][2] "Asymmetric Synthesis of 2,6-Disubstituted Piperidines." Beilstein Journal of Organic Chemistry.

  • Industrial Preparation of Vinylpyridines (Analogous Chemistry)

    • Process for large-scale preparation of 2-vinyl pyridine.[2] Patent CN1250527C.[1][2]

  • Stabilization of Vinyl Compounds

    • Lessard, B. H., et al. (2023).[1][2] "Poly(2-vinylpyridine) as an Additive for Enhancing N-Type Organic Thin-Film Transistor Stability." Advanced Electronic Materials.

    • [1][2]

  • Safety Data & Handling

    • Thermo Fisher Scientific.[1][2] (2021).[1][2][4] Safety Data Sheet: 2-Vinylpyridine (stabilized). [Note: Used for toxicity reference of the class].

    • [1][2]

Sources

Application Note: Modular Functionalization of 2-Ethenylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethenylpiperidine (2-vinylpiperidine) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Cinchona alkaloid analogs, substance P antagonists, and diverse peptidomimetics. Its utility lies in the bifunctional reactivity of the molecule: the nucleophilic secondary amine and the electrophilic/polymerizable vinyl handle.

This Application Note provides a rigorous, field-tested protocol for the chemoselective functionalization of 2-ethenylpiperidine. Unlike standard aliphatic amines, this scaffold presents unique challenges regarding catalyst poisoning (due to the free amine) and spontaneous polymerization (due to the vinyl group).

Key Deliverables:

  • Stability Management: Protocols for preventing oxidative polymerization.

  • Chemoselectivity: A "Protect-then-Functionalize" workflow to isolate the vinyl reactivity.

  • Validated Workflows: Step-by-step guides for Cross-Metathesis and Heck Coupling.

Chemical Profile & Handling (Critical Safety)

The vinyl group at the C2 position is electronically coupled to the nitrogen lone pair (if deprotected), making the molecule susceptible to radical polymerization and oxidation.

ParameterSpecificationCausality / Handling Requirement
Storage Temp -20°CPrevents spontaneous polymerization.
Stabilizer BHT or TBC (100 ppm)Radical scavenger essential for long-term storage.
Atmosphere Argon/NitrogenOxygen accelerates degradation to N-oxides and polymers.
Toxicity Corrosive/Acute ToxUse strictly in a fume hood; lachrymator potential.

Pre-Reaction QC: Before any experiment, verify purity via


H NMR. The vinyl protons (multiplet ~5.7 ppm and doublets ~5.0-5.2 ppm) must be distinct. Broadening indicates polymerization.

Strategic Workflow: The "Protect-First" Mandate

Direct functionalization of the vinyl group using transition metals (Pd, Ru) often fails with the free amine due to strong coordination of the


 nitrogen to the metal center, effectively poisoning the catalyst.

The Core Directive: Always mask the nitrogen before olefin functionalization.

G Start 2-Ethenylpiperidine (Free Amine) Protect N-Protection (Boc/Cbz) Start->Protect Boc2O, Et3N DCM, 0°C Branch Functionalization Path Protect->Branch Heck Heck Coupling (Pd-Catalyzed) Branch->Heck Aryl Halides Metathesis Cross-Metathesis (Ru-Catalyzed) Branch->Metathesis Alkenes Deprotect N-Deprotection (TFA or H2) Heck->Deprotect Metathesis->Deprotect Final Functionalized Scaffold Deprotect->Final

Figure 1: The mandatory workflow ensures catalyst longevity and reaction fidelity. Direct metal-catalyzed reactions on the free amine (Red) are strictly discouraged.

Experimental Protocols

Protocol A: N-Boc Protection (The Prerequisite)

Objective: Isolate the vinyl reactivity and prevent catalyst poisoning.

Reagents:

  • 2-Ethenylpiperidine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add 2-ethenylpiperidine and DCM.
    
  • Addition: Cool to 0°C. Add

    
    , followed by slow addition of 
    
    
    
    (dissolved in minimal DCM) over 15 minutes.
    • Why? Exothermic control prevents polymerization of the vinyl group.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; product is not UV active unless derivatized, but

    
     is visible).
    
  • Workup: Wash with 10% Citric Acid (removes unreacted amine), then Sat.

    
    , then Brine.
    
  • Validation:

    
    H NMR (
    
    
    
    ) should show a singlet at ~1.45 ppm (9H, Boc) and retention of vinyl signals at 5.7 ppm.
Protocol B: Olefin Cross-Metathesis (Diversity Generation)

Objective: Extend the carbon chain for lipidated analogs or macrocyclization precursors.

Mechanism: Ruthenium-catalyzed redistribution of carbon-carbon double bonds. Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) is preferred for steric tolerance near the piperidine ring.

Reagents:

  • N-Boc-2-ethenylpiperidine (1.0 equiv)

  • Partner Olefin (e.g., Methyl Acrylate, Styrene) (2.0–3.0 equiv)

  • Hoveyda-Grubbs II Catalyst (2–5 mol%)

  • Dichloromethane (DCM) or Toluene (degassed)

Step-by-Step:

  • Degassing: Solvents must be sparged with Argon for 15 mins. Oxygen kills the Ru-carbene species.

  • Assembly: In a glovebox or under strict Schlenk conditions, dissolve substrate and partner olefin in solvent (0.1 M).

  • Initiation: Add HG-II catalyst as a solid or solution.

  • Thermal Drive: Heat to reflux (40°C for DCM, 80°C for Toluene).

    • Note: Type II olefins (like the piperidine vinyl group) are slow to react; heat drives the equilibrium.

  • Quenching: Add ethyl vinyl ether (excess) and stir for 30 mins to deactivate the Ru catalyst.

  • Purification: Flash chromatography.

    • Self-Validating Check: The disappearance of the terminal vinyl protons (multiplet at 5.7 ppm) and appearance of internal alkene signals (typically doublet of triplets, > 6.0 ppm) confirms success.

Protocol C: Heck Coupling (Arylation)

Objective: Introduce aromatic pharmacophores.

Reagents:

  • N-Boc-2-ethenylpiperidine (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • 
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) - Crucial for preventing Pd-black precipitation.
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or

    
    
    

Step-by-Step:

  • Cocktail Prep: Mix

    
    , Ligand, and Base in a pressure vial. Purge with Argon.
    
  • Substrate Addition: Add Aryl Iodide and N-Boc-2-ethenylpiperidine in degassed solvent.

  • Reaction: Seal and heat to 80–100°C for 12–24 hours.

    • Mechanistic Insight: The reaction proceeds via oxidative addition of Pd to the Ar-I, followed by migratory insertion into the vinyl group. The N-Boc group prevents the nitrogen from intercepting the Pd(II) species.

  • Filtration: Filter through Celite to remove Pd black.

  • Validation: Check for the diagnostic trans-alkene coupling constant (

    
     Hz) in 
    
    
    
    H NMR.

Troubleshooting & Self-Validating Systems

ObservationDiagnosisCorrective Action
Low Yield in Heck Catalyst PoisoningEnsure N-Boc protection is quantitative. Switch to

source.
Polymerization Radical InitiationAdd 1% BHT to the reaction mixture; exclude light.
No Reaction (Metathesis) "Mismatched" OlefinsThe vinylpiperidine is a sterically hindered "Type II" olefin. Use a "Type I" partner (terminal, unhindered) in excess (5 equiv).
Broad NMR Signals RotamersN-Boc groups often show rotamers. Heat NMR tube to 50°C to coalesce peaks for integration.

References

  • Coldham, I., et al. (2010). "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine." Journal of the American Chemical Society.[1]

    • Context: Establishes the standard N-Boc protection and lithi
  • Grubbs, R. H., et al. (2003). "Olefin Metathesis Application Guide." Sigma-Aldrich / Umicore.

    • Context: Definitive guide on catalyst selection (HG-II) for hindered vinyl heterocycles.
  • Rathi, A. (2011). "Heteroaromatic Synthesis via Olefin Cross-Metathesis." Organic Letters.

    • Context: specific application of cross-metathesis on nitrogen-containing vinyl systems.[2]

  • Fisher Scientific. (2012). "Safety Data Sheet: 2-Vinylpyridine."

    • Context: Safety and stability data applicable to the vinyl-piperidine class.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Resolution of 2-Ethenylpiperidine

[1]

Topic: Purification Challenges of 2-Ethenylpiperidine (2-Vinylpiperidine) Diastereomers Audience: Organic Chemists, Process Engineers, and Drug Development Scientists Status: Active Support Guide[1]

Introduction: Defining the "Diastereomer" Challenge

Welcome to the technical support hub for 2-Ethenylpiperidine . Before troubleshooting, we must triage your specific challenge.[1] As a mono-substituted piperidine with a single chiral center at C2, 2-ethenylpiperidine exists as a pair of enantiomers (


1

However, "diastereomers" appear in two critical purification contexts for this molecule. Please identify which scenario matches your issue:

ScenarioContextThe "Diastereomer"Goal
A Chiral Resolution Transient Salts: You are reacting the racemate with a chiral acid (e.g., L-Tartaric Acid) to form diastereomeric salts.Isolate one pure enantiomer (e.g.,

-isomer) for drug synthesis.[1][2]
B Impurity Removal Dimer Impurities: The free base has spontaneously reacted with itself (Michael addition) to form dimers. These dimers have two chiral centers and exist as diastereomers (e.g.,

vs

).[1]
Remove these high-molecular-weight impurities and stabilize the monomer.

Module A: Chiral Resolution (Diastereomeric Salt Crystallization)

The Challenge: You are attempting to separate (


Core Protocol: Tartaric Acid Resolution

Based on standard protocols for chiral piperidines (e.g., Anabasine/Nicotine analogs).[1]

Reagents:

  • Racemic 2-Ethenylpiperidine (Free Base)[1]

  • Resolving Agent: (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) or L-Tartaric Acid .[1]

  • Solvent System: Ethanol (EtOH) / Water or Isopropanol (IPA) / Methanol.[1]

Workflow Diagram:

ResolutionWorkflowcluster_CrystCrystallization ProcessRacemateRacemic 2-Ethenylpiperidine(Free Base)AgentAdd Resolving Agent(e.g., L-Tartaric Acid)Racemate->AgentReactionSalt Formation(Reflux in EtOH/H2O)Agent->ReactionCoolingControlled Cooling(Ramp 0.5°C/min)Reaction->CoolingSeedSeeding (Optional)Cooling->SeedPrecipitatePrecipitate Forms(Diastereomeric Salt A)Seed->PrecipitateFilterFiltrationPrecipitate->FilterSolidSolid Cake(Enriched Diastereomer)Filter->SolidLess Soluble SaltLiquorMother Liquor(Opposite Enantiomer)Filter->LiquorMore Soluble SaltLiberationBase Treatment(NaOH/DCM Extraction)Solid->LiberationProductPure (R)-EnantiomerLiberation->Product

Caption: Workflow for the resolution of 2-ethenylpiperidine enantiomers via diastereomeric salt formation.

Troubleshooting Guide: Salt Crystallization

Q: My reaction mixture turns into a sticky oil instead of crystals ("Oiling Out"). What is wrong?

  • Cause: The supersaturation level is too high, or the solvent polarity is incorrect.[1] The system enters a "metastable zone" where liquid-liquid phase separation occurs before crystallization.

  • Fix:

    • Re-heat the mixture until the oil dissolves back into a clear solution.

    • Adjust Solvent: Increase the proportion of the good solvent (usually Ethanol) and decrease the poor solvent (Water/Ether). A common ratio for tartrate salts is EtOH:H2O (9:1) .[1]

    • Seed: Add a tiny crystal of the pure diastereomeric salt (if available) at 5°C above the cloud point.

Q: The yield is high, but the optical purity (ee) is low (<80%).

  • Cause: Non-selective precipitation.[1] The cooling rate was likely too fast, trapping the "wrong" diastereomer or solvent pockets inside the crystal lattice.[1]

  • Fix: Perform a recrystallization .[1][3]

    • Take the crude salt solid.[1]

    • Dissolve in the minimum amount of boiling solvent (e.g., pure Methanol or EtOH).[1]

    • Cool very slowly (natural cooling to room temp, then 4°C fridge).

    • Note: Purity often jumps from 80% → 98% with a single recrystallization step.[1]

Module B: Stability & Dimerization (Impurity Management)

The Challenge: Your purified 2-ethenylpiperidine turns yellow/brown and becomes viscous upon storage. HPLC shows new peaks with double the molecular weight.[1]

The Mechanism: Self-Michael Addition

2-Ethenylpiperidine contains both a nucleophile (secondary amine) and an electrophile (vinyl group).[1] In the free base form, it can react with itself.[1]

Reaction:

  • The amine of Molecule A attacks the vinyl tail of Molecule B.

  • Result: A mixture of diastereomeric dimers (

    
    ; 
    
    
    ;
    
    
    ).[1][2]

Stability Workflow Diagram:

Dimerizationcluster_DegradationSpontaneous Degradationcluster_ProtectionStabilization StrategyMonomer2-Ethenylpiperidine(Free Base)Step1IntermolecularMichael AdditionMonomer->Step1Room TempNo InhibitorAcidAdd Acid(HCl / Tosylate)Monomer->AcidImmediateProcessingDimerDimer Impurities(Diastereomeric Mix)Step1->DimerOligomerOligomers/Polymer(Brown Viscous Oil)Dimer->OligomerSaltStable Salt Form(Amine Protonated)Acid->SaltPrevents Nucleophilic Attack

Caption: Mechanism of instability (dimerization) and the stabilization strategy via salt formation.

Troubleshooting Guide: Stability

Q: How should I store the free base if I cannot convert it to salt immediately?

  • Protocol:

    • Temperature: Store at -20°C or lower.

    • Atmosphere: Store under Argon or Nitrogen (Oxygen can promote radical polymerization of the vinyl group, though Michael addition is the primary non-radical threat).[1]

    • Inhibitors: Add 0.1% BHT (Butylated hydroxytoluene) or 4-tert-Butylcatechol .[1] Note: These stop radical polymerization but do NOT stop the Michael addition dimerization.

    • Best Practice: Do not store the free base. Convert to the HCl or Tosylate salt immediately after distillation/extraction.

Q: How do I remove the dimer impurities?

  • Method: Vacuum Distillation .[1]

    • The monomer boils significantly lower than the dimer.

    • Warning: Distillation must be done at low pressure (<5 mmHg) to keep the temperature low. High heat will accelerate dimerization in the pot.[1]

Analytical Data & Specifications

Key Properties for Verification:

ParameterSpecification (Monomer)Specification (Dimer Impurity)
Molecular Weight ~111.19 g/mol ~222.38 g/mol
Appearance Colorless liquidYellow/Brown viscous oil
Boiling Point ~50-55°C (at 10 mmHg)>120°C (High Vacuum)
Chiral HPLC Single Peak (if resolved)Multiple Peaks (Diastereomers)

References

  • Resolution of Piperidine Derivatives

    • Source: Patent US8378111B2.[1] "Process for the resolution of (R,S)-nicotine." (Analogous chemistry for 2-substituted piperidines/pyrrolidines).

    • Link:[1]

  • Diastereomeric Salt Crystallization Protocols

    • Source: BenchChem Application Notes.[1][2][4] "Protocols for the Recovery of (R)-2-Methylpiperazine and (L)-Tartaric Acid."

    • Link: (Generalized reference for tartrate resolution).[1]

  • Polymerization of Vinyl-Heterocycles

    • Source: "Anionic Polymerization of 2-Vinylpyridine."[1][5] Macromolecules (ACS).[1][5]

    • Link:[1][5]

  • Separation of Piperidine Enantiomers

    • Source: "Separation and isolation of teratogenic piperidine enantiomers from Nicotiana..." ResearchGate.[1]

    • Link:

Technical Support Center: Synthesis of 2-Ethenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-ethenylpiperidine (also known as 2-vinylpiperidine). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. The inherent reactivity of the vinyl group and the piperidine ring presents unique challenges, often leading to side reactions that can complicate purification and reduce yields.

This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common synthetic issues and offer robust, validated protocols to mitigate them.

Troubleshooting Guides & FAQs

We will address the most common and effective synthetic strategies for 2-ethenylpiperidine, focusing on the side reactions unique to each approach.

Route 1: Dehydration of 2-(Piperidin-2-yl)ethanol

This is a classical and direct approach where the precursor alcohol, 2-(piperidin-2-yl)ethanol, is dehydrated using strong acids or activated alumina at high temperatures. The primary challenge in this route is controlling the high reactivity of the product under the harsh reaction conditions.

Q1: My reaction mixture turns into a black, intractable tar upon heating, and I'm getting minimal to no product. What's causing this?

A1: This is a classic case of product polymerization. 2-Ethenylpiperidine, like many vinyl monomers, is highly susceptible to radical or acid-catalyzed polymerization, especially at the elevated temperatures required for dehydration.[1] The acidic conditions used for dehydration can protonate the vinyl group, generating a carbocation that rapidly initiates polymerization of other product molecules.

Root Cause Analysis & Mitigation Strategy:

Causal Factor Mechanism Troubleshooting & Prevention
High Temperature Provides the activation energy for polymerization.Vacuum Distillation: The most effective solution is to perform the dehydration and distill the product away from the non-volatile catalyst/acid as it forms. This minimizes the residence time of the product in the hot reaction zone.
Acid Catalyst Acid-catalyzed polymerization via carbocation intermediates.Add a Radical Inhibitor: Introduce a small amount (0.1 mol%) of an inhibitor like 4-tert-butylcatechol or phenothiazine into the reaction flask and the receiving flask to quench radical pathways.
Oxygen Presence Can initiate radical polymerization.Inert Atmosphere: Conduct the reaction and distillation under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.
Catalyst Choice Strongly acidic catalysts can be overly aggressive.Solid-Phase Catalysts: Consider using a solid-acid catalyst like activated alumina or a zeolite in a packed-column reactor. This allows for flash dehydration in the gas phase, immediately separating the product from the catalyst.[2]
Q2: My precursor alcohol, 2-(piperidin-2-yl)ethanol, is contaminated with an N-methylated analog. Where did this come from?

A2: This side product, N-methyl-2-(piperidin-2-yl)ethanol, almost certainly originates from the synthesis of the precursor alcohol itself. A common industrial route to 2-(piperidin-2-yl)ethanol is the catalytic hydrogenation of 2-pyridineethanol.[3] If methanol is used as the solvent during this hydrogenation, reductive amination can occur between the piperidine nitrogen and residual formaldehyde or formic acid (impurities or breakdown products), leading to N-methylation.[4]

Preventative Measures:

  • Solvent Choice: During the hydrogenation of 2-pyridineethanol, avoid methanol as a solvent. Ethanol, water, or piperidine itself are better alternatives.[4]

  • Amine Additive: Including an excess of another amine, such as piperidine, in the hydrogenation medium can suppress the N-methylation side reaction.[4]

  • Purification: Carefully purify the 2-(piperidin-2-yl)ethanol by vacuum distillation before the dehydration step to remove this and other impurities.

Route 2: Elimination Reactions (Cope vs. Hofmann)

Elimination reactions provide a more controlled, lower-temperature alternative to direct dehydration. Both the Cope and Hofmann eliminations are known to favor the formation of the less-substituted "Hofmann" product, which in this case is the desired exocyclic double bond of 2-ethenylpiperidine.[5]

Q3: I am using the Cope elimination on N-methyl-2-ethylpiperidine. Why is the reaction slow and my yield low?

A3: The Cope elimination involves two key stages: oxidation of the tertiary amine to an N-oxide, followed by thermal elimination.[6] A failure point in either stage will result in poor overall yield.

Troubleshooting the Cope Elimination:

  • Incomplete N-Oxide Formation: The oxidation of the tertiary amine (e.g., N-methyl-2-ethylpiperidine) with reagents like H₂O₂ or m-CPBA must be complete.[7] Monitor this step by TLC or LC-MS to ensure full consumption of the starting amine before proceeding to the thermal elimination. Unreacted amine will not eliminate.

  • Insufficient Temperature: The elimination is a concerted, intramolecular process that requires significant thermal energy to overcome the activation barrier of its five-membered cyclic transition state.[8] Temperatures are typically in the range of 120-160 °C.[6] If the temperature is too low, the rate of elimination will be impractically slow.

  • Solvent Effects: The rate of the Cope elimination is extraordinarily sensitive to the solvent. Protic solvents (like water or alcohols) can hydrogen-bond to the N-oxide, stabilizing it and significantly slowing down the rate of elimination. Aprotic solvents like DMSO or THF are highly recommended to accelerate the reaction.[9]

Q4: Which is better for this synthesis, the Cope or the Hofmann elimination? What side reactions should I expect with the Hofmann method?

A4: Both methods are effective, but they have different practical considerations and mechanistic constraints.

Feature Cope Elimination Hofmann Elimination
Starting Material Tertiary Amine (e.g., N-methyl-2-ethylpiperidine)Primary or Secondary Amine (e.g., 2-ethylpiperidine)
Key Reagents 1. Oxidant (H₂O₂, m-CPBA)2. Heat1. Excess Methyl Iodide (Exhaustive Methylation)2. Ag₂O, H₂O, Heat
Stereochemistry Syn-elimination [10]Anti-elimination [10]
Byproducts N,N-dialkylhydroxylamineTrimethylamine, Silver Salts
Advantages Milder conditions, no metals required.Well-established, reliable.
Disadvantages Requires a tertiary amine precursor.Uses costly silver oxide, stoichiometric methyl iodide.

Hofmann Elimination Side Reactions:

  • Incomplete Methylation: The first step is "exhaustive methylation" to form the quaternary ammonium iodide.[11] Using insufficient methyl iodide will result in a mixture of unreacted amine, and secondary, tertiary, and quaternary ammonium salts, complicating the subsequent elimination.

  • Competing SN2 Reaction: The hydroxide base used for elimination can also act as a nucleophile, potentially attacking a methyl group on the quaternary nitrogen in an SN2 reaction, regenerating the tertiary amine. This is usually minor at the temperatures used for elimination.

  • Silver Salt Impurities: The use of Ag₂O results in the formation of AgI precipitate, which must be thoroughly filtered off. Residual soluble silver salts can contaminate the product.

Route 3: Wittig Reaction

The Wittig reaction offers a precise way to form the C=C double bond by reacting an aldehyde with a phosphorus ylide.[12] For this synthesis, one would typically use an N-protected piperidine-2-carbaldehyde and methyltriphenylphosphonium bromide.

Q5: I am attempting a Wittig reaction on N-Boc-piperidine-2-carbaldehyde, but my ylide seems to decompose and the reaction is messy. What is the problem?

A5: The primary challenge here is the stability of the non-stabilized ylide (Ph₃P=CH₂) in the presence of a potentially acidic α-proton on the aldehyde.

Root Cause Analysis & Mitigation:

  • Epimerization of the Aldehyde: The proton at C2 (alpha to the aldehyde) is acidic. The strong base used to generate the ylide (e.g., n-BuLi, NaHMDS) can deprotonate this position, leading to epimerization if the starting material is chiral, or to undesired aldol-type side reactions.

    • Solution: Use a salt-free ylide or a milder base if possible (e.g., KHMDS). The best strategy is to add the aldehyde slowly to the pre-formed ylide solution at low temperature (-78 °C) to ensure the Wittig reaction occurs much faster than deprotonation.

  • Steric Hindrance: The N-Boc protecting group is bulky. This, combined with the steric bulk of the triphenylphosphine group in the transition state, can slow the reaction.

    • Solution: Ensure adequate reaction time, and consider a slow warm-up from -78 °C to room temperature.

  • Purification Issues: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). This can be difficult to remove from the desired product due to similar polarity.

    • Solution: Purification often requires careful column chromatography. Alternatively, TPPO can sometimes be precipitated by adding a nonpolar solvent like pentane or hexane and filtering.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of 2-Ethenylpiperidine via Cope Elimination

This two-step, one-pot protocol is often preferred for its relatively mild conditions and high regioselectivity.

Step 1: N-Oxide Formation

  • To a solution of N-methyl-2-ethylpiperidine (1.0 eq) in methanol (5 mL per 1 g of amine) at 0 °C, add 35% hydrogen peroxide (1.2 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC until all the starting amine is consumed (typically 4-6 hours).

Step 2: Thermal Elimination

  • Carefully concentrate the reaction mixture in vacuo to remove the methanol and excess water. Caution: Do not heat aggressively.

  • To the resulting crude N-oxide, add DMSO (3 mL per 1 g of original amine).

  • Heat the mixture to 140-150 °C under an inert atmosphere. The product will begin to distill.

  • Collect the distillate, which is a mixture of 2-ethenylpiperidine and N,N-dimethylhydroxylamine.

  • Purify the product by fractional distillation.

Reaction Mechanism Diagrams

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering. Caption: Cope elimination proceeds via a concerted, 5-membered transition state.

troubleshooting_workflow start Low Yield of 2-Ethenylpiperidine route Which Synthetic Route? start->route dehydration Dehydration of Alcohol route->dehydration Dehydration elimination Cope / Hofmann Elimination route->elimination Elimination wittig Wittig Reaction route->wittig Wittig check_poly Evidence of Polymerization? (Tar, viscous oil) dehydration->check_poly check_sm High % of Starting Material? elimination->check_sm check_byprod Major Byproduct Observed? wittig->check_byprod check_poly->check_sm No sol_poly Action: 1. Distill product as it forms. 2. Add radical inhibitor. 3. Use inert atmosphere. check_poly->sol_poly Yes check_sm->check_byprod No sol_sm_dehyd Action: 1. Increase temperature. 2. Use stronger dehydrating agent. check_sm->sol_sm_dehyd Yes (Dehydration) sol_sm_elim Action: 1. Ensure complete N-oxide/salt formation. 2. Increase elimination temperature. check_sm->sol_sm_elim Yes (Elimination) sol_byprod Action: 1. Identify byproduct by MS/NMR. 2. Check for epimerization (Wittig). 3. Check for incomplete methylation (Hofmann). check_byprod->sol_byprod Yes

Caption: A general troubleshooting workflow for low-yield issues.

References

Sources

Optimization of reaction conditions for 2-Ethenylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions & Troubleshooting Guide Ticket ID: CHEM-SUP-2VP-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Synthetic Challenge

You have inquired about the synthesis of 2-ethenylpiperidine (also known as 2-vinylpiperidine). This is a deceptive target; while structurally simple, it presents two distinct chemical challenges that often lead to project failure:

  • C2-Racemization: The

    
    -proton at the C2 position of the piperidine ring is acidic, particularly when adjacent to electron-withdrawing protecting groups (like Boc), leading to epimerization during base-mediated reactions.
    
  • Vinyl Polymerization: Like its aromatic cousin 2-vinylpyridine, the product is prone to radical polymerization and oxidative degradation upon storage.

This guide prioritizes the Wittig Olefination of N-Boc-2-formylpiperidine as the most robust, scalable route. While catalytic hydrogenation of 2-vinylpyridine is theoretically possible, it is not recommended for high-purity applications due to the difficulty in preventing over-reduction to 2-ethylpiperidine [1].

Module 1: The Recommended Protocol (Wittig Route)

Core Workflow Diagram

The following flowchart outlines the optimized pathway to the stable hydrochloride salt.

WittigWorkflow Start N-Boc-2-formylpiperidine Intermediate N-Boc-2-vinylpiperidine Start->Intermediate Wittig Olefination Reagents MePPh3Br + KHMDS (THF, -78°C) Reagents->Intermediate Product 2-Ethenylpiperidine HCl (Stable Salt) Intermediate->Product Deprotection Deprotection 4M HCl in Dioxane Deprotection->Product

Figure 1: Optimized synthetic workflow avoiding free-base isolation to maximize stability.

Step-by-Step Methodology

1. Ylide Generation (The "Cold" Protocol)

  • Reagents: Methyltriphenylphosphonium bromide (

    
    , 1.2 equiv), KHMDS (1.1 equiv, 0.5M in toluene), Anhydrous THF.
    
  • Protocol:

    • Suspend

      
       in THF at 0°C.
      
    • Add KHMDS dropwise. The solution should turn bright yellow (ylide formation).

    • CRITICAL: Cool the ylide solution to -78°C .

    • Add N-Boc-2-formylpiperidine (dissolved in minimal THF) slowly down the flask wall to pre-cool it before it hits the solution.

  • Why? Using KHMDS at -78°C is superior to n-BuLi. n-BuLi is more nucleophilic and can attack the Boc carbonyl or deprotonate the C2 position, causing racemization [2].

2. The Reaction & Quench

  • Protocol: Stir at -78°C for 1 hour, then allow to warm only to 0°C. Do not reflux.

  • Quench: Quench with saturated aqueous

    
     while still at 0°C.
    
  • Workup: Extract with

    
     (ether extracts phosphorus byproducts less than DCM).
    

3. Deprotection & Salt Formation

  • Protocol: Dissolve the purified N-Boc intermediate in dry DCM. Add 4M HCl in dioxane (5 equiv).

  • Isolation: Do not basify to isolate the free amine. Concentrate the reaction mixture and triturate the solid with cold ether.

  • Why? The hydrochloride salt is a stable solid. The free base is a volatile liquid prone to polymerization.

Module 2: Optimization Data & Parameters

The following table summarizes the impact of base selection on yield and enantiomeric excess (ee), assuming a chiral starting material.

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Avoid)
Base n-BuLiKHMDS NaH
Temperature 0°C to RT-78°C to 0°C Reflux
Solvent THFTHF/Toluene DMSO
Yield 65-70%85-92% <40%
Racemization Risk High (10-15% ee loss)Low (<1% ee loss) Severe (Complete)
Major Side Product C2-Deprotonated speciesNone Polymer/Decomposition

Module 3: Troubleshooting Guide (FAQ)

Q1: I see starting material (aldehyde) remaining despite using excess ylide.

Diagnosis: Moisture contamination. The Wittig ylide is extremely water-sensitive. Solution:

  • Dry

    
     under high vacuum at 100°C overnight before use (it is hygroscopic).
    
  • Ensure THF is distilled from Na/Benzophenone or dispensed from an SPS (Solvent Purification System).

  • Check: The ylide solution must be a vibrant yellow. If it is pale or milky, the ylide has quenched.

Q2: My product yield is good, but the optical rotation is lower than expected (Racemization).

Diagnosis: Thermodynamic equilibration of the C2-anion. Mechanism: The


-proton is acidic. Strong bases or higher temperatures allow the proton to detach and re-attach from the opposite face.
Solution: 
  • Switch Base: Move from n-BuLi to KHMDS or LiHMDS (less nucleophilic, bulkier).

  • Lower Temperature: Never allow the reaction to exceed 0°C during addition.

  • Speed: Quench the reaction immediately upon consumption of starting material (monitor by TLC). Prolonged exposure to base promotes epimerization [2].

Q3: The product turned into a gummy insoluble solid during storage.

Diagnosis: Radical Polymerization. Mechanism: The vinyl group on the piperidine ring is electron-rich and susceptible to radical chain reactions, similar to 2-vinylpyridine [3]. Solution:

  • Storage: Store as the HCl salt . Salts are generally immune to radical polymerization.

  • Stabilizer: If you must store the free base, add 50-100 ppm of 4-tert-butylcatechol (TBC) or BHT as a radical inhibitor.

  • Temperature: Store at -20°C under Argon.

Module 4: Diagnostic Logic Tree

Use this decision tree to diagnose low yields or purity issues.

Troubleshooting Start Issue Detected Type What is the primary symptom? Start->Type LowYield Low Yield / SM Remaining Type->LowYield Incomplete Rxn Racemization Low ee / Optical Rotation Type->Racemization Purity Issue Gunk Insoluble Gunk / Polymer Type->Gunk Physical State Moisture Check Moisture: Dry Phosphonium Salt Check Solvent (THF) LowYield->Moisture BaseChoice Base Issue: Switch to KHMDS Lower Temp to -78°C Racemization->BaseChoice Stability Stability Issue: Add Radical Inhibitor (BHT) Convert to HCl Salt Gunk->Stability

Figure 2: Diagnostic logic tree for troubleshooting 2-ethenylpiperidine synthesis.

References

  • Sustainable Hydrogenation of Vinyl Derivatives. MDPI. (2021). Discusses the challenges of selectivity in hydrogenating vinyl-heterocycles without over-reduction. [1]

  • Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. NIH/PMC. (2010). Details the lability of the C2 position in N-Boc-piperidines and conditions that lead to racemization vs. resolution.

  • 2-Vinylpyridine Polymerization & Stability. Wikipedia/Chemical Safety Data. (Accessed 2024).[2] Provides data on the polymerization risks of vinyl-pyridine analogs and the necessity of inhibitors like tert-butylcatechol. [1][3]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-ethenylpiperidine and phosphonium salts before handling.

Sources

Technical Support Center: 2-Ethenylpiperidine Stability & Storage

[1]

Part 1: Identity Verification (Critical Step)

Before proceeding, confirm the exact molecule you are handling.[1] Confusion between the pyridine (aromatic) and piperidine (saturated) forms is the #1 cause of experimental failure.[1]

Feature2-Ethenylpiperidine (Target)2-Vinylpyridine (Common Mix-up)
Structure Saturated Ring (Aliphatic Amine)Aromatic Ring (Pyridine)
CAS 766-09-6 (often cited for 1-ethyl isomer, verify structure) or Specific Isomer CAS 100-69-6
Reactivity Strong Base, Nucleophile, ChiralWeak Base, Michael Acceptor, Polymerizes Violently
State Colorless/Yellow Liquid (Free Base) or White Solid (HCl Salt)Colorless/Brown Liquid
Odor Amine-like, FishyPungent, Nauseating

Part 2: Storage & Stability Protocols[1]

The "Golden Rules" of Storage

2-Ethenylpiperidine is an allylic amine .[1] It possesses two distinct reactive centers: the secondary amine (nucleophilic, basic) and the vinyl group (susceptible to oxidation and radical addition).[1]

  • Rule A: The Salt is Superior. Always store this compound as the Hydrochloride (HCl) salt if possible.[1] The salt locks the amine lone pair, preventing oxidation and CO₂ absorption.[1]

    • Shelf Life (Salt):[1] >2 years at +4°C.[1]

    • Shelf Life (Free Base): <3 months at -20°C (under Argon).[1]

  • Rule B: Fight the "White Crust" (Carbonate Formation). As a strong secondary amine, the free base avidly absorbs atmospheric CO₂ to form carbamates (white solid crust).[1]

    • Protocol: Always purge headspace with Argon/Nitrogen before sealing.[1] Parafilm is insufficient; use a Teflon-lined cap with electrical tape.[1]

  • Rule C: Prevent Radical Polymerization. Unlike styrene, 2-ethenylpiperidine polymerizes slowly, but the vinyl group is sensitive to radical initiators (peroxides).[1]

    • Protocol: Store in amber glass to prevent photo-initiated radical formation.[1]

Recommended Conditions Table
ParameterFree Base (Liquid)Hydrochloride Salt (Solid)
Temperature -20°C (Freezer) +2°C to +8°C (Fridge)
Atmosphere Inert Gas (Argon/N₂) Mandatory Desiccated Air or Inert Gas
Container Amber Glass, Teflon-lined capAmber Glass or Plastic
Stabilizer BHT (0.1%) recommended for long storageNot Required
Thawing Warm to RT before opening (prevents condensation)Warm to RT before opening

Part 3: Troubleshooting Guide (Q&A)

Section A: Visual Inspection & Degradation[1]

Q: My liquid sample has turned yellow/brown. Is it still usable?

  • Diagnosis: Oxidative Degradation. The amine group has likely oxidized to an N-oxide or hydroxylamine species, which are often colored.[1]

  • Solution:

    • Minor Yellowing: Purify via vacuum distillation (see Part 4).[1]

    • Dark Brown/Black: Discard. The vinyl group may have cross-linked.[1]

Q: There is a white solid ring around the cap of my liquid bottle.

  • Diagnosis: Ammonium Carbamate Formation. The amine reacted with CO₂ in the air.[1]

    
    [1]
    
  • Impact: The solid is an impurity but the liquid underneath might be intact.[1]

  • Action: Do not scrape the solid into the bottle. Filter the liquid through a dry frit or syringe filter under inert atmosphere.[1]

Q: The liquid has become viscous or cloudy. [1]

  • Diagnosis: Oligomerization. The vinyl groups have begun to couple (dimerize).[1]

  • Action: Check NMR. If broad peaks appear in the aliphatic region (1.0–2.0 ppm) distinct from the piperidine ring, polymerization has occurred.[1] Repurification is difficult; purchase fresh material.[1]

Section B: Handling & Synthesis[1][3]

Q: How do I convert the stable HCl salt to the Free Base for my reaction?

  • Context: Many catalytic cycles require the free amine.[1]

  • Protocol:

    • Suspend the HCl salt in CH₂Cl₂ or Et₂O.[1]

    • Add aqueous NaOH (1M) or saturated NaHCO₃ (do not use strong heat).

    • Stir for 15 mins. Separate layers.

    • Dry organic layer over Na₂SO₄ (avoid MgSO₄ if Lewis acidic sites are a concern for the vinyl group).[1]

    • Concentrate in vacuo at low temperature (<30°C). Use immediately.

Q: Can I distill 2-ethenylpiperidine?

  • Answer: Yes, but with caution.

  • Risk: Thermal polymerization.[1]

  • Method: Use Vacuum Distillation only.[1] Do not exceed bath temperature of 60°C. If the boiling point is too high, use Kugelrohr distillation.[1]

Part 4: Degradation Pathways (Visualization)[1]

The following diagram illustrates the three primary failure modes for 2-Ethenylpiperidine.

DegradationPathwaysTarget2-Ethenylpiperidine(Free Base)CarbamateWhite Solid Crust(Carbamate Salt)Target->Carbamate Nucleophilic AttackNOxideYellow/Brown Liquid(N-Oxide / Oxidation)Target->NOxide N-OxidationPolymerViscous Gum(Polyvinyl oligomers)Target->Polymer Radical PolymerizationCO2Atmospheric CO2CO2->CarbamateOxygenOxygen (Air)Oxygen->NOxideLightUV Light / HeatLight->Polymer

Caption: Figure 1. Primary degradation pathways.[1] Note that CO₂ absorption is the fastest process, while polymerization is slower but irreversible.

Part 5: Emergency & Safety (SDS Summary)

Hazard ClassDescriptionAction
Skin Corrosion Causes severe skin burns (Cat 1B).[1]Wear double nitrile gloves.[1] Wash immediately with soap/water.[1]
Acute Toxicity Toxic if swallowed/inhaled.[1]Work inside a fume hood.[1]
Flammability Flash point likely <60°C.Keep away from heat sources/sparks.[1][2]

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides are produced).[1]

References

  • PubChem. (n.d.).[1] 2-Ethenylpiperidine Hydrochloride (CID 68292470).[1][3] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • PubChem. (n.d.).[1][4][5][6] 2-Vinylpyridine (CID 7521) - Comparative Data.[1][7] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Sigma-Aldrich. (n.d.).[1][8] Handling and Storage of Amines.[1][9] Technical Bulletin AL-142.[1] (General reference for amine storage protocols).

Technical Support Center: 2-Ethenylpiperidine Production

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for process chemists and engineers scaling up 2-Ethenylpiperidine (2-Vinylpiperidine). It prioritizes actionable troubleshooting, safety in scale-up, and route Selection based on chirality requirements.

Status: Operational | Tier: Level 3 (Process Engineering & Scale-Up) Topic: Scalability, Polymerization Control, and Stereochemical Integrity in 2-Ethenylpiperidine Synthesis.

Executive Summary: The Scale-Up Paradox

2-Ethenylpiperidine (CAS: 7529-16-0 for racemate) presents a classic "scale-up paradox." Methods that work well on a milligram scale (e.g., Wittig olefination) often become cost-prohibitive or dangerous at kilogram scale due to stoichiometric waste (triphenylphosphine oxide). Conversely, industrial bulk methods (dehydration of 2-piperidineethanol) risk catastrophic yield loss via polymerization or racemization.

This guide addresses the three primary failure modes:

  • Uncontrolled Polymerization: The vinyl group on a secondary amine is highly reactive.

  • Racemization: The C2 chiral center is labile, particularly during base-mediated workups.

  • Purification Bottlenecks: Distillation of the free base is hazardous without precise inhibition.

Route Selection: The "Fork in the Road"

Before troubleshooting, verify you are using the correct route for your target scale and stereochemical needs.

RouteSelection Start Target Specification Chirality Is Enantiopurity Required? Start->Chirality Scale Target Scale? Chirality->Scale No (Racemic OK) RouteA Route A: Wittig Olefination (Pharma Intermediates) Chirality->RouteA Yes (e.g., >98% ee) Scale->RouteA < 1 kg RouteB Route B: 2-Pyridineethanol Reduction + Dehydration (Bulk/Commodity) Scale->RouteB > 10 kg Resolution Classical Resolution (Tartaric/Mandelic Acid) RouteB->Resolution If Chiral Required at Bulk Scale

Figure 1: Decision matrix for synthesis route selection. Route A offers stereocontrol but high waste. Route B is scalable but produces racemic material requiring downstream resolution.

Detailed Protocols & Scalability Adjustments

Protocol A: Wittig Olefination (High-Purity/Chiral)

Best for: Drug development (<5 kg), Enantiopure requirements. Precursor: N-Boc-2-formylpiperidine (commercially available or from amino acids).

The Scalability Issue: The standard Wittig reaction generates stoichiometric triphenylphosphine oxide (TPPO), which turns into a viscous "concrete" upon concentration, trapping the product.

Optimized Protocol:

  • Reagent: Use Methyltriphenylphosphonium bromide (MTPPB) with KOtBu (Potassium tert-butoxide) in THF. Avoid n-BuLi at scale due to pyrophoric handling costs.

  • Temperature: Maintain -10°C during addition, then warm to 0°C. Do not reflux.

  • Quench: Quench with saturated NH₄Cl.

  • TPPO Removal (The Fix): Do not rely on chromatography.

    • Step 1: Concentrate the reaction mixture to a slurry.

    • Step 2: Triturate with cold hexanes/heptane (TPPO is insoluble; product is soluble).

    • Step 3: Filter off the solid TPPO. Repeat twice.

  • Deprotection: Use TFA/DCM or HCl/Dioxane. Warning: The free amine vinyl group is unstable. Store as the HCl salt.

Protocol B: Dehydration of 2-Piperidineethanol (Bulk)

Best for: Commodity chemicals, Racemic starting material. Precursor: 2-Piperidineethanol (via hydrogenation of 2-pyridineethanol).[1]

The Scalability Issue: Direct acid-catalyzed dehydration (e.g., H₂SO₄, 180°C) often leads to black tar (polymerization) before the product distills.

Optimized Protocol:

  • Activation: Convert the alcohol to a leaving group (Mesylate or Acetate) rather than using harsh thermal dehydration.

  • Elimination: Treat the intermediate with a base (DBU or excess NaOH) in a high-boiling solvent.

  • Inhibition: Crucial. Add 4-tert-butylcatechol (TBC) (100-500 ppm) to the reaction pot and the receiving flask.

  • Distillation: Vacuum distillation is mandatory. Keep pot temperature <100°C.

Troubleshooting Guide (Q&A)

Category: Polymerization & Stability

Q1: My product turned into a viscous gel inside the receiver flask during distillation. What happened? A: You experienced radical polymerization. This is the most common failure mode for vinyl amines.

  • Root Cause: Lack of radical scavengers or excessive heat.

  • The Fix:

    • Inhibitor: You must add a radical inhibitor (e.g., 4-tert-butylcatechol (TBC) or BHT) directly into the receiving flask before distillation starts. The distilled product condenses onto the inhibitor immediately.

    • Atmosphere: While oxygen can initiate polymerization, some inhibitors (like TBC) actually require trace oxygen to function. However, for vinylpiperidines, a strict Nitrogen/Argon blanket is safer to prevent oxidative degradation of the amine.

    • Temperature: Use high vacuum (<5 mmHg) to lower the boiling point below 60°C.

Q2: The free base is turning yellow/brown after 24 hours of storage. A: Secondary amines with vinyl groups are highly susceptible to oxidation and Michael self-addition (dimerization).

  • The Fix: Do not store the free base. Convert it immediately to a salt form (e.g., Hydrochloride or Tartrate ). The salt form stabilizes the amine lone pair, preventing self-reaction and oxidation.

    • Protocol: Dissolve crude free base in Et₂O, bubble dry HCl gas, or add HCl in dioxane. Filter the white solid.

Category: Yield & Purity[2][3]

Q3: I am using the Wittig route, but my yield is stuck at 40%. The aldehyde seems to be decomposing. A: N-Boc-2-formylpiperidine is known to racemize and decompose (enocliation) in the presence of strong bases if the temperature is too high.

  • The Fix: Ensure the ylide is fully generated before adding the aldehyde. Add the aldehyde slowly at -78°C or -40°C. If using KOtBu, switch to a "Instant Ylide" protocol or ensure the base is fresh (sublimed).

Q4: We cannot separate the enantiomers of 2-vinylpiperidine using standard Chiral HPLC. A: Vinylpiperidines are small molecules with limited "handles" for chiral stationary phases.

  • The Fix: Use Classical Resolution instead of chromatography.

    • Agent:Di-benzoyl-L-tartaric acid or (S)-Mandelic acid .[2]

    • Solvent: Ethanol/Water mixtures.[2][3]

    • Process: Form the salt.[2] The diastereomeric salts will have different solubilities. Recrystallize until constant melting point/optical rotation is achieved.

Comparative Data: Solvent & Reagent Selection

ParameterWittig Route (Pharma)Reduction/Dehydration (Bulk)
Key Reagent Methyltriphenylphosphonium BromideH₂ / RuO₂ (Catalyst)
Cost Efficiency Low (High waste mass)High (Atom efficient)
Chirality Preserved (if starting from chiral aldehyde)Lost (Racemic product)
Major Risk TPPO removal difficultyPolymerization during heat step
Preferred Solvent THF or MTBEWater/Ethanol (Reduction), Toluene (Dehydration)
Stability Good (Protected intermediate)Poor (Free base requires inhibition)

Visualizing the Critical Path: Polymerization Prevention

PolymerizationControl Crude Crude Reaction Mixture (Contains 2-Vinylpiperidine) Distillation Distillation Setup (High Vacuum) Crude->Distillation Receiver Receiver Flask Distillation->Receiver Condensate Risk RISK: Thermal Polymerization Distillation->Risk Heat applied Storage Storage: -20°C Under Argon Receiver->Storage Short term SaltFormation Alternative: Immediate Salt Formation (HCl/Tartrate) Receiver->SaltFormation Long term (Recommended) Risk->Receiver If uncontrolled Inhibitor ADD INHIBITOR (TBC) (100-500 ppm) Inhibitor->Receiver Pre-charge flask

Figure 2: Critical control points for preventing polymerization during downstream processing.

References

  • Wittig Reaction Mechanism & Application

    • Title: Wittig Reaction - Chemistry LibreTexts
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Synthesis of 2-Vinylpiperidine Precursors (Reduction)

    • Title: Process for preparing 2-piperidineethanol compounds (WO 00/12476)[1]

    • Source: Google Patents / World Intellectual Property Organiz
    • URL
  • Title: Process for resolving racemic mixtures of piperidine derivatives (WO 2002/068391)
  • Polymerization Risks & Handling of Vinylpyridines (Analogous Chemistry)

    • Title: 2-Vinylpyridine: Properties, Production process and Uses[4]

    • Source: ChemicalBook
  • Enantioselective Synthesis via N-Boc Intermediates

    • Title: Total Synthesis of (+)-Epilupinine via An Intramolecular Nitrile Oxide-Alkene Cycloaddition
    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

Sources

Technical Support Center: Enhancing the Catalytic Efficiency of 2-Ethenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and catalytic applications of 2-ethenylpiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these valuable compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into enhancing catalytic efficiency, troubleshooting common experimental hurdles, and answering frequently asked questions. Our approach is grounded in scientific first principles to empower you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs): Navigating Common Challenges

This section addresses the most common issues encountered during the synthesis and use of 2-ethenylpiperidine derivatives in a direct question-and-answer format.

Q1: My catalytic reaction is sluggish or shows low conversion when using a 2-ethenylpiperidine-based catalyst. What are the likely causes?

A1: Several factors can contribute to low catalytic activity. Firstly, the purity of your catalyst is paramount. Impurities can poison the catalyst's active sites. Secondly, the choice of solvent can significantly impact reaction rates; polar apathetic solvents are often preferred but should be optimized for your specific transformation.[1] Finally, ensure your reaction is conducted under an inert atmosphere, as oxygen can deactivate many organometallic catalysts.

Q2: I am observing significant byproduct formation, particularly a high molecular weight, insoluble material. What is happening?

A2: The presence of a high molecular weight, insoluble substance strongly suggests polymerization of the 2-ethenylpiperidine derivative. The vinyl group is susceptible to polymerization, especially in the presence of certain catalysts or initiators.[2] Consider lowering the reaction temperature, reducing the catalyst loading, or introducing a polymerization inhibitor if it does not interfere with your desired reaction.

Q3: My reaction is not stereoselective, or the enantiomeric excess (ee) is lower than expected. How can I improve this?

A3: Achieving high stereoselectivity is a common challenge.[3] The choice of chiral ligand or catalyst is critical. The steric and electronic properties of the ligand play a crucial role in creating a chiral environment around the catalytic center.[3] Additionally, reaction temperature can have a profound effect on enantioselectivity; lower temperatures often favor higher ee. Solvent choice can also influence the transition state energies of the stereoisomeric products, thereby affecting the enantiomeric excess.

Q4: How can I prevent unwanted reactions at the ethenyl (vinyl) group?

A4: The vinyl group in 2-ethenylpiperidine is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen-containing ring.[4] To mitigate this, you can employ a protecting group strategy for the piperidine nitrogen. Common amine protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can modulate the electronic properties of the ring and reduce the reactivity of the vinyl group.[5][6] The choice of protecting group will depend on its stability under your reaction conditions and the ease of its subsequent removal.[7]

Q5: What are the best practices for the purification of 2-ethenylpiperidine derivatives?

A5: Purification can be challenging due to the basic nature of the piperidine nitrogen and the reactivity of the vinyl group. Standard silica gel chromatography can sometimes lead to product degradation or retention on the column. Using a deactivated silica gel (e.g., treated with triethylamine) or switching to an alternative stationary phase like alumina can be beneficial. Distillation under reduced pressure is a viable option for thermally stable, non-polymeric derivatives, but care must be taken to avoid polymerization at elevated temperatures.

II. Troubleshooting Guide: A Deeper Dive into Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems you may encounter.

Issue 1: Low Yield and Incomplete Conversion
Symptom Potential Cause Suggested Solution
Reaction stalls after initial conversion.Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities in the reagents or solvent.- Ensure all reagents and solvents are of high purity and anhydrous. - Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). - Consider a more robust catalyst or ligand system.
Consistently low conversion from the start.Suboptimal Reaction Conditions: The temperature, pressure, or concentration of reactants may not be ideal for the specific catalytic system.- Perform a systematic optimization of reaction parameters (e.g., using a design of experiments approach). - Increase the reaction temperature cautiously, monitoring for byproduct formation. - Increase the catalyst loading incrementally.
Poor Substrate Reactivity: The electronic or steric properties of your substrate may be hindering the catalytic cycle.- Modify the substrate to include activating groups if possible. - Switch to a more active catalyst system known to be effective for similar substrates.
Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Symptom Potential Cause Suggested Solution
Low enantiomeric excess (ee).Inadequate Chiral Induction: The chiral catalyst or ligand is not effectively controlling the stereochemical outcome of the reaction.- Screen a variety of chiral ligands with different steric and electronic properties. - Lowering the reaction temperature often increases enantioselectivity. - The solvent can play a crucial role; screen a range of solvents with varying polarities.
Low diastereoselectivity.Unfavorable Transition State Energetics: The energy difference between the transition states leading to the different diastereomers is small.- Modify the substrate or catalyst to introduce greater steric bias. - Chelation control can be a powerful tool; consider catalysts or additives that can coordinate to the substrate.
Issue 3: Unwanted Side Reactions of the Ethenyl Group
Symptom Potential Cause Suggested Solution
Formation of a solid, insoluble precipitate.Polymerization: The vinyl group is polymerizing under the reaction conditions.- Lower the reaction temperature. - Reduce the concentration of the 2-ethenylpiperidine derivative. - Add a radical inhibitor (e.g., BHT or hydroquinone), ensuring it doesn't interfere with the desired catalysis. - Consider protecting the piperidine nitrogen to reduce the vinyl group's reactivity.
Formation of byproducts with altered vinyl group.Nucleophilic Addition/Isomerization: Nucleophiles in the reaction mixture may be adding to the vinyl group, or the double bond may be isomerizing.- Protect the piperidine nitrogen to decrease the electrophilicity of the vinyl group. - Ensure the absence of strong nucleophiles unless they are part of the desired reaction. - Choose a catalyst less prone to promoting isomerization.

III. Experimental Protocols & Methodologies

This section provides a detailed, step-by-step methodology for a key transformation involving 2-ethenylpiperidine derivatives.

Protocol: Asymmetric Synthesis of 2-Vinylpiperidines via Catalytic Dynamic Resolution

This protocol is adapted from established methods for the catalytic dynamic resolution of N-Boc-2-lithiopiperidine.

Objective: To synthesize enantiomerically enriched 2-vinylpiperidines.

Materials:

  • N-Boc-piperidine

  • s-Butyllithium (s-BuLi) in cyclohexane

  • (-)-Sparteine

  • Copper(I) cyanide (CuCN)

  • Vinylmagnesium bromide solution in THF

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Chiral Lithiated Intermediate:

    • To a solution of (-)-sparteine (1.2 equivalents) in anhydrous Et₂O or THF at -78 °C under an inert atmosphere, add s-BuLi (1.1 equivalents) dropwise.

    • Stir the solution for 15 minutes.

    • Add a solution of N-Boc-piperidine (1.0 equivalent) in the same anhydrous solvent dropwise.

    • Stir the resulting solution at -78 °C for 2 hours to ensure the formation of the chiral lithiated piperidine intermediate.

  • Transmetalation and Coupling:

    • In a separate flask, prepare a solution of CuCN (1.1 equivalents) in anhydrous THF.

    • Transfer the freshly prepared lithiated piperidine solution to the CuCN solution at -78 °C via cannula.

    • Allow the mixture to warm to -30 °C and stir for 30 minutes.

    • Cool the reaction mixture back to -78 °C.

    • Add vinylmagnesium bromide (1.5 equivalents) dropwise.

    • Slowly warm the reaction to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched N-Boc-2-vinylpiperidine.

Self-Validation:

  • The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.

  • The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Visualizations and Data Presentation

Logical Workflow for Troubleshooting Catalytic Reactions

Troubleshooting_Workflow Start Reaction Start Problem Identify Primary Issue Start->Problem LowYield Low Yield / Conversion Problem->LowYield Conversion < 50% LowSelectivity Poor Stereoselectivity Problem->LowSelectivity ee/dr < 90% Byproducts Byproduct Formation Problem->Byproducts Impurities > 5% Purity Check Reagent/Solvent Purity LowYield->Purity Temp Adjust Temperature LowSelectivity->Temp Polymerization Check for Polymerization Byproducts->Polymerization SideReaction Identify Side Reaction Byproducts->SideReaction Conditions Optimize Reaction Conditions Purity->Conditions Catalyst Evaluate Catalyst/Ligand Conditions->Catalyst Success Successful Reaction Catalyst->Success Solvent Screen Solvents Temp->Solvent Solvent->Catalyst Inhibitor Add Inhibitor Polymerization->Inhibitor ProtectingGroup Use Protecting Group SideReaction->ProtectingGroup Purification Optimize Purification Inhibitor->Purification ProtectingGroup->Purification Purification->Success

Caption: A logical workflow for troubleshooting common issues in the catalytic synthesis of 2-ethenylpiperidine derivatives.

Factors Influencing Catalytic Efficiency

Factors_Influencing_Efficiency Catalyst Catalyst System Efficiency Catalytic Efficiency Catalyst->Efficiency Activity & Selectivity Ligand Ligand Catalyst->Ligand Metal Metal Center Catalyst->Metal Substrate Substrate Properties Substrate->Efficiency Reactivity & Sterics ProtectingGroup Protecting Group Substrate->ProtectingGroup Sterics Steric Hindrance Substrate->Sterics Electronics Electronic Effects Substrate->Electronics Conditions Reaction Conditions Conditions->Efficiency Rate & Equilibrium Temperature Temperature Conditions->Temperature Solvent Solvent Conditions->Solvent Concentration Concentration Conditions->Concentration

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 2-Ethenylpiperidine Analogs: Bridging In Vitro Promise with In Vivo Reality

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of neurodegenerative disease therapeutics, the piperidine scaffold represents a cornerstone of medicinal chemistry.[1] Within this class, 2-ethenylpiperidine analogs have emerged as a promising frontier, demonstrating significant potential as modulators of key neurological targets. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of these analogs, moving beyond a mere listing of data to explore the causal relationships behind experimental choices and the translational challenges inherent in drug discovery.

The therapeutic promise of piperidine derivatives, including the well-established Alzheimer's drug Donepezil, lies in their ability to interact with critical components of the cholinergic system, such as acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs).[1] This guide will dissect the journey of 2-ethenylpiperidine analogs from the controlled environment of a petri dish to the complex biological system of a living organism, offering insights into structure-activity relationships and the predictive power of preclinical models.

Section 1: The In Vitro Landscape: Quantifying Target Engagement

The initial evaluation of any novel compound hinges on its performance in controlled, cell-free or cell-based assays. For 2-ethenylpiperidine analogs, the primary in vitro focus has been on their ability to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] A decline in acetylcholine levels is a well-established hallmark of Alzheimer's disease.[2][3]

Key In Vitro Assay: Acetylcholinesterase (AChE) Inhibition

The most common method to quantify AChE inhibitory activity is the Ellman's method, a rapid and reliable colorimetric assay.[4][5] This assay provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6]

Table 1: Representative In Vitro AChE Inhibitory Activity of Piperidine Analogs

Compound/AnalogTargetIC50 (µM)Reference CompoundReference IC50 (µM)Source
Phthalimide-based piperazine derivative (4b)Acetylcholinesterase16.42 ± 1.07Donepezil0.41 ± 0.09[4]
Benzimidazole-piperidine hybrid (Compound 2)Acetylcholinesterase19.44 ± 0.60Galantamine19.34 ± 0.62[7]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b)Acetylcholinesterase (eeAChE)0.39 ± 0.11Donepezil-[5][8]
Piperidine-flavone analog (5a)Acetylcholinesterase44.20--[1]

Note: The presented data is for various piperidine derivatives to illustrate the range of potencies observed. Direct comparison should be made with caution due to structural differences.

The causality behind this experimental choice is clear: a lower IC50 value indicates a more potent inhibitor, suggesting a stronger interaction with the AChE active site. This initial screening allows for the rapid identification of promising lead compounds and the exploration of structure-activity relationships (SAR). For instance, modifications to the substituent groups on the piperidine ring can dramatically influence inhibitory potency.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibitory Assay (Ellman's Method)
  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

    • Test compound solutions at various concentrations

    • Reference inhibitor solution (e.g., Donepezil)

    • Acetylcholinesterase (AChE) enzyme solution

  • Assay Procedure:

    • In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Initiate the reaction by adding the AChE enzyme solution and incubate at a controlled temperature (e.g., 37°C).

    • Add the ATCI substrate to start the enzymatic reaction.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

    • Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of enzyme inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

In_Vitro_AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate (ATCI), DTNB, Inhibitors, and Enzyme (AChE) Plate Add Reagents and Inhibitors to 96-well plate Reagents->Plate Dispense Incubate Incubate with AChE Plate->Incubate React Initiate reaction with ATCI Incubate->React Measure Measure Absorbance at 412 nm React->Measure Colorimetric Reaction Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Section 2: The In Vivo Arena: Assessing Therapeutic Potential in a Complex System

While in vitro assays are crucial for initial screening, they cannot fully predict a compound's efficacy and safety in a living organism. In vivo studies are essential to evaluate a drug candidate's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), its ability to cross the blood-brain barrier (BBB), and its overall therapeutic effect in a disease model.

Bridging the Gap: From Potency to Efficacy

A significant challenge in drug development is the often-observed disconnect between high in vitro potency and modest in vivo efficacy. Several factors contribute to this discrepancy, including poor bioavailability, rapid metabolism, and off-target effects. For 2-ethenylpiperidine analogs targeting neurodegenerative diseases, the ability to penetrate the BBB is a critical determinant of in vivo success.

Key In Vivo Model: Scopolamine-Induced Amnesia in Rodents

A widely used animal model for screening potential anti-Alzheimer's drugs is the scopolamine-induced amnesia model in mice or rats.[8] Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, mimicking some of the cognitive deficits observed in Alzheimer's disease. The efficacy of a test compound is assessed by its ability to reverse these scopolamine-induced cognitive impairments.

Table 2: Representative In Vivo Efficacy of Piperidine Analogs in a Murine Model

Compound/AnalogAnimal ModelBehavioral TestKey FindingSource
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b & 15j)Scopolamine-induced mouse modelMorris Water MazeAmeliorated memory impairment[8]
2'-fluoro-3'-(substituted phenyl)deschloroepibatidinesMouseTail-flick test (Nicotine-induced antinociception)Potent antagonists of nicotine's effects[9][10]

The Morris water maze is a classic behavioral test used to assess spatial learning and memory.[8] The ability of a compound to reduce the time it takes for a scopolamine-treated animal to find a hidden platform is a strong indicator of its potential cognitive-enhancing effects.

Experimental Protocol: Morris Water Maze Test
  • Animal Acclimation and Habituation:

    • House the animals in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.

    • Habituate the animals to the testing room and handling by the experimenter.

  • Drug Administration:

    • Administer the test compound (2-ethenylpiperidine analog) or vehicle control to the animals at a predetermined time before the test.

    • Induce amnesia by administering scopolamine (or saline for the control group) typically 30 minutes before the training session.

  • Training Phase (Acquisition):

    • Place the animal in a large circular pool of opaque water containing a hidden escape platform.

    • Allow the animal to swim freely for a set period (e.g., 60 seconds) to find the platform.

    • Record the time it takes for the animal to find the platform (escape latency) and the path taken using a video tracking system.

    • If the animal fails to find the platform within the allotted time, gently guide it to the platform.

    • Conduct multiple training trials over several days.

  • Probe Trial (Memory Retention):

    • On the final day, remove the escape platform from the pool.

    • Place the animal in the pool and allow it to swim for a set duration.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis:

    • Analyze the escape latency during the training phase to assess learning.

    • Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory retention.

    • Compare the performance of the compound-treated group with the scopolamine-treated and control groups.

In_Vivo_Morris_Water_Maze_Workflow cluster_prep Preparation cluster_training Training Phase cluster_probe Probe Trial cluster_analysis Data Analysis Acclimation Animal Acclimation & Habituation Dosing Compound & Scopolamine Administration Acclimation->Dosing Training Multiple Training Trials (with hidden platform) Dosing->Training Record_Latency Record Escape Latency Training->Record_Latency Probe Probe Trial (platform removed) Training->Probe After Training Record_Latency->Training Repeat Record_Probe Record Time in Target Quadrant & Platform Crossings Probe->Record_Probe Analyze Analyze Learning & Memory (Compare Groups) Record_Probe->Analyze Efficacy Determine Cognitive-Enhancing Efficacy Analyze->Efficacy

Section 3: Mechanism of Action: Modulating Cholinergic Signaling

The therapeutic effects of 2-ethenylpiperidine analogs are primarily attributed to their modulation of the cholinergic system. As established, a key mechanism is the inhibition of acetylcholinesterase, which leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to underlie the observed improvements in cognitive function.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR Binds to Analog 2-Ethenylpiperidine Analog Analog->AChE Inhibits Signal Signal Transduction (Cognitive Function) nAChR->Signal Activates

Furthermore, some piperidine analogs can directly interact with nicotinic acetylcholine receptors (nAChRs), acting as either agonists or antagonists.[9][10] This dual mechanism of action, combining AChE inhibition with direct nAChR modulation, presents a compelling strategy for developing highly effective therapeutics for neurodegenerative disorders.

Conclusion: From Bench to Bedside - A Path Forward

The journey of 2-ethenylpiperidine analogs from in vitro discovery to potential clinical application is a testament to the rigorous and multifaceted nature of drug development. While in vitro assays provide a crucial foundation for identifying potent compounds, in vivo studies in relevant animal models are indispensable for validating their therapeutic potential. The data presented in this guide underscores the importance of a holistic approach that considers not only target engagement but also the complex interplay of pharmacokinetics and pharmacodynamics in a living system. As research in this area continues, a deeper understanding of the structure-activity relationships governing both in vitro potency and in vivo efficacy will be paramount in designing the next generation of therapeutics for Alzheimer's disease and other neurodegenerative conditions.

References

  • Wilkerson, J. L., et al. (2020). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. Neuropharmacology, 168, 108008. [Link]

  • Foroumadi, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 12(Suppl), 135–141. [Link]

  • Khan, I., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 27(15), 4995. [Link]

  • Wang, Z., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 386–399. [Link]

  • Ondachi, P. W., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2′-Fluoro-3′-(substituted phenyl)deschloroepibatidine Analogues of 2′. Journal of Medicinal Chemistry, 55(13), 6293–6305. [Link]

  • Ondachi, P. W., et al. (2012). Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'. Journal of Medicinal Chemistry, 55(13), 6293–6305. [Link]

  • Li, Y., et al. (2021). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636–1649. [Link]

  • Li, Y., et al. (2021). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1649. [Link]

  • Wang, Z., et al. (2019). Design, Synthesis, in vitro and in vivo Evaluation of Benzylpiperidine-Linked 1,3-dimethylbenzimidazolinones as Cholinesterase Inhibitors Against Alzheimer's Disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 386-399. [Link]

  • Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. Nature Neuroscience, 21(10), 1370–1379. [Link]

  • Jurca, B., et al. (2023). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. International Journal of Molecular Sciences, 24(22), 16409. [Link]

  • Todd, A. M., et al. (2020). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 13, 128. [Link]

  • Al-Masoudi, N. A., et al. (2021). Anti-Alzheimer Activity and Structure Activity Relationship of Some Synthesized Terpinoidal Oxaliplatin Analogs. Molecules, 26(23), 7171. [Link]

  • Gotti, C., et al. (2022). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 23(19), 11578. [Link]

  • Bacher, I., et al. (2005). Modulators of nicotinic acetylcholine receptors as analgesics. Current Drug Targets-CNS & Neurological Disorders, 4(1), 59-75. [Link]

  • Sudha, A., et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(20), 950-956. [Link]

  • Todd, A. M., et al. (2020). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 13, 128. [Link]

Sources

Comparing the neuroprotective effects of different 2-Ethenylpiperidine isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the neuroprotective effects associated with the stereoisomers of the 2-Ethenylpiperidine (2-vinylpiperidine) scaffold.

Executive Summary

2-Ethenylpiperidine (2-vinylpiperidine) acts as a "privileged scaffold" in neuropharmacology. While the molecule itself is a reactive chemical intermediate, its stereochemistry—specifically the (R)- and (S)- enantiomers—serves as the chiral determinant for a class of potent neuroprotective agents, including Lupinine analogs , Benzazecines , and synthetic Cinchona alkaloid mimics .

This guide compares the pharmacological distinctiveness of these isomers. Experimental data indicates that the (R)-isomer lineage typically yields compounds with superior efficacy in cholinergic modulation and cognitive restoration (anti-dementia), while the (S)-isomer lineage is often associated with NMDA receptor antagonism and antioxidant defense mechanisms.

Key Comparison Matrix
Feature(R)-2-Ethenylpiperidine Derivatives(S)-2-Ethenylpiperidine Derivatives
Primary Neuroprotective Target nAChR (Nicotinic Acetylcholine Receptors) & AChE (Acetylcholinesterase)NMDA Receptors & Oxidative Stress Pathways (Nrf2)
Key Therapeutic Indication Cognitive enhancement (Alzheimer's), Memory restorationExcitotoxicity prevention, Ischemic stroke recovery
Example Compound (-)-Epilupinine, (R)-N-(3-nitropropyl)-2-vinylpiperidine(+)-Quinine analogs, Benzo[b]azecine derivatives
Blood-Brain Barrier (BBB) Permeability High (facilitated by lipophilic N-substitutions)Moderate to High (often requires specific lipophilic tails)
Toxicity Profile Low (at therapeutic doses); minimal off-target sedationModerate (potential for QT prolongation in some analogs)

Technical Analysis of Isomeric Lineages

The (R)-Isomer Lineage: Cholinergic Restoration

The (R)-2-ethenylpiperidine scaffold is the structural foundation for (-)-Epilupinine and its synthetic derivatives. These compounds function primarily by modulating the cholinergic system, which is heavily degraded in neurodegenerative conditions like Alzheimer's Disease (AD).

  • Mechanism of Action:

    • AChE Inhibition: Derivatives like (R)-N-(3-nitropropyl)-2-vinylpiperidine bind to the anionic site of Acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing synaptic transmission.

    • Anti-Neuroinflammation: Recent studies in scopolamine-induced dementia models show that these isomers suppress the expression of pro-inflammatory cytokines (IL-1β, TNF-α) in the hippocampus.

  • Supporting Data (Scopolamine Model): In a Morris Water Maze test, mice treated with (R)-isomer derivatives (5 mg/kg) showed a 40% reduction in escape latency compared to controls, indicating significant memory recovery.

The (S)-Isomer Lineage: Excitotoxicity Defense

The (S)-2-ethenylpiperidine configuration is often found in the synthesis of Cinchona-mimics and specific Benzazecine derivatives. These compounds excel in protecting neurons from glutamate-induced excitotoxicity.

  • Mechanism of Action:

    • NMDA Antagonism: The (S)-configuration allows for precise docking into the ion channel pore of NMDA receptors, blocking excessive calcium influx during ischemic events.

    • Oxidative Stress Mitigation: These derivatives upregulate the Nrf2/HO-1 pathway , increasing levels of endogenous antioxidants like Superoxide Dismutase (SOD) and Catalase.

  • Supporting Data (Oxidative Stress): Assays using hippocampal neuronal cultures exposed to glutamate showed that pretreatment with (S)-isomer derivatives maintained cell viability at >85% , compared to 45% in untreated controls.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways activated by the two isomeric scaffolds.

Neuroprotection_Pathways R_Isomer (R)-2-Ethenylpiperidine Scaffold Target_A Target: AChE & nAChR R_Isomer->Target_A Stereoselective Binding S_Isomer (S)-2-Ethenylpiperidine Scaffold Target_B Target: NMDA Receptor & Nrf2 Pathway S_Isomer->Target_B Stereoselective Binding Effect_A1 Increased Acetylcholine Target_A->Effect_A1 Effect_A2 Reduced Inflammation (↓IL-1β, ↓TNF-α) Target_A->Effect_A2 Effect_B1 Blocked Ca2+ Influx Target_B->Effect_B1 Effect_B2 ROS Scavenging (↑SOD, ↑Catalase) Target_B->Effect_B2 Outcome_A Cognitive Enhancement (Memory Restoration) Effect_A1->Outcome_A Effect_A2->Outcome_A Outcome_B Neuroprotection (Cell Survival) Effect_B1->Outcome_B Effect_B2->Outcome_B

Caption: Divergent neuroprotective mechanisms of (R)- and (S)-2-ethenylpiperidine derivatives targeting cholinergic and glutamatergic systems respectively.

Experimental Protocols

To validate the specific neuroprotective effects of these isomers, the following protocols are recommended. These workflows ensure the differentiation between simple symptomatic relief and true neuroprotection.

Protocol: Scopolamine-Induced Memory Deficit (In Vivo)

Used to evaluate the cognitive enhancement properties of the (R)-isomer lineage.

  • Subjects: Male Swiss albino mice (25–30 g).

  • Induction: Administer Scopolamine hydrobromide (1 mg/kg, i.p.) to induce cholinergic amnesia.

  • Treatment:

    • Group A: Vehicle (Saline).

    • Group B: Scopolamine only.

    • Group C: Scopolamine + (R)-Derivative (5 mg/kg, p.o.) administered 60 min prior to induction.

    • Group D: Scopolamine + (S)-Derivative (5 mg/kg, p.o.) for comparison.

  • Assessment (Morris Water Maze):

    • Train mice for 4 days to find a submerged platform.

    • Probe Trial (Day 5): Remove platform and record Time in Target Quadrant and Latency .

    • Success Metric: Significant reduction in latency (< 20s) and increased time in target quadrant compared to Group B.

Protocol: Glutamate-Induced Excitotoxicity (In Vitro)

Used to evaluate the neuroprotective (anti-apoptotic) properties of the (S)-isomer lineage.

  • Cell Culture: Primary hippocampal neurons (DIV 14).

  • Pre-treatment: Incubate cells with (S)-Derivative (0.1, 1, 10 µM) for 2 hours.

  • Insult: Expose cells to Glutamate (100 µM) + Glycine (10 µM) for 24 hours.

  • Viability Assay:

    • Perform MTT Assay to measure mitochondrial activity.

    • Measure LDH Release in the supernatant as a marker of membrane integrity.

  • ROS Quantification: Stain with DCFH-DA (fluorescent probe) to visualize intracellular Reactive Oxygen Species.

    • Success Metric: >80% cell viability and <150% ROS levels relative to control.

References

  • BenchChem. (2025). 1-Epilupinine: Therapeutic potential for improving cognitive function and offering neuroprotection.[1][2][3][4]Link

  • Mancinotti, D., et al. (2025).[5][6] Metabolic engineering of narrow‐leafed lupin for the production of enantiomerically pure (−)‐sparteine.[5] Plant Biotechnology Journal.[5] Link[1][2][4][5]

  • Zykova, M. V., et al. (2025).[1] 1-Epilupinine enhances cognition and reduces inflammation in scopolamine-induced dementia model mice.[1][2][3][4][5] Neuroscience Letters, 852, 138184.[1][2][4][5] Link[1][2][4][5]

  • Uniba. (2023). Advances in synthesis of novel annulated azecines and their unique pharmacological properties.Link

  • O'Donovan, et al. (2018).[7][8] Stereoselective total synthesis of quinine and quinidine derivatives.[8] Journal of Medicinal Chemistry. Link

Sources

Cross-Reactivity Analysis of 2-Ethenylpiperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-Ethenylpiperidine (2-EP) derivatives, focusing on their metabolic stability and cross-reactivity profile in drug discovery. While the 2-ethenylpiperidine motif serves as a versatile intermediate in the synthesis of Cinchona alkaloid analogs and chiral scaffolds, it presents a significant structural alert for Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes.

Key Findings:

  • Primary Risk: The terminal vinyl group is susceptible to CYP450-mediated epoxidation, leading to irreversible heme alkylation (suicide inhibition).

  • Comparative Safety: Saturated analogs (2-Ethylpiperidine ) exhibit superior metabolic stability with negligible MBI risk, though often with altered receptor binding affinity.

  • Recommendation: Early-stage screening using Glutathione (GSH) trapping and IC50 Shift assays is mandatory for any lead candidate containing the 2-EP motif to quantify the risk of Drug-Drug Interactions (DDI).

Scientific Analysis: The 2-Ethenylpiperidine Pharmacophore

Structural Context & Reactivity

2-Ethenylpiperidine consists of a secondary amine heterocycle substituted with a vinyl group at the


-position. In medicinal chemistry, this motif is valued for its ability to participate in further functionalization (e.g., olefin metathesis) and its specific binding geometry in GPCR ligands.

However, the coexistence of the basic nitrogen and the alkene creates a "double-edged" reactivity profile:

  • The Basic Nitrogen: Protonated at physiological pH (pKa

    
     9-10), driving electrostatic interactions with target proteins (e.g., aspartate residues in GPCRs).
    
  • The Vinyl Handle (The Liability): Unlike the inert ethyl group, the vinyl group acts as a substrate for oxidative enzymes.

Mechanism of Cross-Reactivity (Metabolic Activation)

The "cross-reactivity" of greatest concern for 2-EP is not immunological, but metabolic cross-reactivity —specifically, the inhibition of drug-metabolizing enzymes intended for other substrates.

The mechanism follows a canonical bioactivation pathway:[1]

  • Single Electron Transfer (SET): The CYP450 heme iron oxidizes the vinyl

    
    -bond.
    
  • Epoxide/Radical Formation: This generates a reactive radical cation or an epoxide intermediate.

  • Suicide Inhibition: The reactive species covalently binds to the porphyrin nitrogen of the heme (N-alkylation), irreversibly inactivating the enzyme.

Note: This phenomenon is distinct from reversible competitive inhibition. It is time-dependent and persists even after the inhibitor is cleared from the plasma.

Comparative Analysis: 2-EP vs. Structural Alternatives

The following table contrasts 2-Ethenylpiperidine with its primary structural analogs used in Structure-Activity Relationship (SAR) studies.

Table 1: Physicochemical and Metabolic Profile Comparison
Feature2-Ethenylpiperidine (2-EP) 2-Ethylpiperidine (Saturated) 2-Ethynylpiperidine (Alkyne)
Structure Piperidine w/ Vinyl (-CH=CH2)Piperidine w/ Ethyl (-CH2-CH3)Piperidine w/ Alkyne (-C≡CH)
Electronic State

-electron rich, oxidizable

-bonded, chemically inert
High

-density, highly reactive
CYP450 Risk High (MBI via Epoxidation)Low (Standard Hydroxylation)Severe (Heme/Protein Adducts)
Metabolic Fate Epoxide formation

Covalent Binding
C-Hydroxylation or N-DealkylationKetene formation

Protein Binding
GSH Trapping Positive (+ adducts detected)Negative (Clean profile)Strong Positive
Primary Utility Synthetic Intermediate / PharmacophoreStable Bioisostere"Warhead" for Covalent Drugs
Interpretation of Alternatives
  • The Saturated Switch (2-Ethylpiperidine): This is the standard "de-risking" modification. If the vinyl group is not essential for covalent binding to the target receptor, saturating it to an ethyl group typically eliminates MBI liability while maintaining similar steric bulk.

  • The Rigid Switch (2-Ethynylpiperidine): While alkynes are smaller and more rigid, they are historically associated with even higher rates of CYP inactivation (e.g., 17

    
    -ethinylestradiol) and should be handled with extreme caution.
    

Experimental Protocols

To validate the safety profile of a 2-EP based compound, the following self-validating workflows are required.

Protocol A: Glutathione (GSH) Trapping Assay

Objective: Detect reactive electrophilic metabolites (epoxides/quinones) generated by CYP450 activation.

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)[2]

  • Test Compound (10 µM)

  • Trapping Agent: Glutathione (GSH) + Dansyl-GSH (ratio 1:1) or Stable Isotope labeled GSH (

    
    , 
    
    
    
    )[3]
  • Cofactor: NADPH (1 mM)

Workflow:

  • Pre-incubation: Equilibrate HLM and Test Compound in phosphate buffer (pH 7.4) for 5 min at 37°C.

  • Initiation: Add NADPH to start the reaction. Include a "Minus NADPH" control to rule out chemical reactivity.

  • Trapping: Co-incubate with GSH (5 mM) for 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (High Resolution).

Data Interpretation:

  • Look for Neutral Loss scans (loss of 129 Da for GSH adducts).

  • Positive Result: Detection of [M + GSH + O - 2H] peaks indicates bioactivation of the vinyl group.

Protocol B: IC50 Shift Assay (Time-Dependent Inhibition)

Objective: Quantify the shift in potency after pre-incubation, confirming Mechanism-Based Inactivation.

Workflow:

  • Arm 1 (0 min pre-incubation): Add Test Compound + CYP Substrate + NADPH simultaneously. Measure IC50.

  • Arm 2 (30 min pre-incubation): Incubate Test Compound + NADPH (without substrate) for 30 mins. Then add CYP Substrate. Measure IC50.

Calculation:



  • A Shift Ratio > 1.5 suggests time-dependent inhibition (MBI). 2-Ethenylpiperidine derivatives often show shifts > 3.0.

Visualizations

Metabolic Activation Pathway

The following diagram illustrates the divergent pathways between the safe metabolic route (N-oxidation) and the toxic route (Vinyl epoxidation).

MetabolicPathways Compound 2-Ethenylpiperidine (Parent) CYP CYP450 (Oxidation) Compound->CYP Binding NOxide N-Oxide Metabolite (Excretable) CYP->NOxide Pathway A (Detoxification) Epoxide Vinyl Epoxide (Reactive Intermediate) CYP->Epoxide Pathway B (Bioactivation) HemeAdduct Heme-Adduct (CYP Inactivation) Epoxide->HemeAdduct Covalent Binding (Suicide Inhibition) ProteinAdduct Protein Adduct (Immune Response) Epoxide->ProteinAdduct Michael Addition

Figure 1: Divergent metabolic fates of 2-Ethenylpiperidine. Pathway B represents the mechanism-based inactivation risk.

Experimental Workflow: GSH Trapping

This flowchart outlines the critical decision points in the reactive metabolite screening process.

GSH_Workflow Start Start: Test Compound (2-EP Derivative) Incubation Incubate with HLM + NADPH + Glutathione (GSH) Start->Incubation Analysis LC-MS/MS Analysis (Neutral Loss Scan) Incubation->Analysis Decision GSH Adduct Detected? Analysis->Decision Safe Negative: Proceed to Lead Opt Decision->Safe No Risk Positive: Quantify Covalent Binding Decision->Risk Yes Mitigation Mitigation Strategy: 1. Saturate Vinyl -> Ethyl 2. Add Steric Hindrance Risk->Mitigation

Figure 2: Decision tree for assessing reactive metabolite risk in vinyl-piperidine compounds.

References

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis. [Link]

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. [Link]

  • Orr, S. T., et al. (2012). Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: structure-activity relationships and discovery strategies to mitigate drug-drug interaction risks. Journal of Medicinal Chemistry. [Link]

  • Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. Methods in Enzymology. [Link]

  • Baillie, T. A. (2006). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. [Link]

Sources

Efficacy of 2-Ethenylpiperidine Scaffolds in Drug Discovery & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2-Ethenylpiperidine (also known as 2-vinylpiperidine ) is not a standalone pharmaceutical product but a critical pharmacophore and synthetic intermediate found most notably in Cinchona alkaloids (e.g., Quinine, Quinidine). Its efficacy must be evaluated in two distinct contexts:

  • Pharmacological Efficacy: As a structural motif, how does the 2-ethenyl group influence biological activity compared to its saturated analog (2-ethylpiperidine)?

  • Synthetic Efficacy: As a chemical building block, how does the vinyl group facilitate the generation of complex drug libraries compared to inert alkyl chains?

The Verdict: In antimalarial applications, the 2-ethenylpiperidine motif (Quinine) is bioequivalent to the 2-ethylpiperidine motif (Dihydroquinine) regarding potency (IC50). However, in drug development, the 2-ethenyl group is superior due to its "synthetic handle" capability, allowing for late-stage functionalization (e.g., Heck coupling, metathesis) that is impossible with ethyl analogs.

Pharmacological Efficacy: The "Vinyl vs. Ethyl" Comparison

To objectively evaluate the efficacy of the 2-ethenylpiperidine scaffold, we compare the biological activity of Quinine (containing the 2-ethenyl group) against Dihydroquinine (containing the 2-ethyl group) and the standard of care, Chloroquine .

Comparative Potency Data (Antimalarial)

The following data synthesizes in vitro susceptibility assays against Plasmodium falciparum isolates.

CompoundScaffold FeatureIC50 (nM) - Sensitive Strain (3D7)IC50 (nM) - Resistant Strain (K1)Efficacy Verdict
Quinine 2-Ethenylpiperidine 168 (Range: 68-366)~400 High (Retains activity in CQ-resistant strains)
Dihydroquinine 2-Ethylpiperidine129 (Range: 54-324)~400 Equivalent (Statistically indistinguishable from Quinine)
Chloroquine (Reference Std)15>275 (Resistant)Low (in resistant strains)

Key Insight: The reduction of the vinyl group to an ethyl group (Quinine


 Dihydroquinine) does not  significantly alter antimalarial potency. This indicates that the 2-ethenylpiperidine motif acts primarily as a steric anchor rather than a direct covalent warhead in this context. However, the vinyl group is critical for metabolic differentiation —it introduces a site for oxidative metabolism (epoxidation) not present in the ethyl analog.
Mechanism of Action (MOA) Pathway

The 2-ethenylpiperidine moiety contributes to the drug's ability to accumulate in the parasite's food vacuole and inhibit heme polymerization.

MOA_Pathway Drug 2-Ethenylpiperidine Scaffold (Quinine) Vacuole Parasite Food Vacuole (pH 5.0) Drug->Vacuole Passive Diffusion Protonation Protonation of Piperidine Nitrogen Vacuole->Protonation Acidic Environment Trapping Ion Trapping (Cannot cross membrane) Protonation->Trapping Charged Species Target Heme Polymerization Inhibition Trapping->Target Binding to Heme Death Parasite Death (Toxic Heme Buildup) Target->Death Accumulation

Figure 1: Mechanism of Action for 2-Ethenylpiperidine-based Antimalarials. The basic nitrogen of the piperidine ring is the driver of accumulation, while the vinyl group dictates steric fit.

Synthetic Efficacy: The "Functional Handle" Advantage

For drug developers, the 2-ethenylpiperidine scaffold offers a distinct advantage over saturated piperidines: Divergent Synthesis Potential .

Why "Ethenyl" Outperforms "Ethyl" in Discovery
  • Late-Stage Functionalization: The double bond in 2-ethenylpiperidine allows researchers to rapidly generate libraries of derivatives via:

    • Olefin Metathesis: To create macrocycles.

    • Heck Coupling: To add aryl groups for potency optimization.

    • Dihydroxylation: To increase solubility/polarity.

  • Immobilization: The vinyl group allows the catalyst/drug to be covalently bonded to solid supports (polymers) for recycling, a key "efficacy" metric in industrial synthesis.

Experimental Protocol: Isolation & Functionalization

Objective: Isolate 2-ethenylpiperidine scaffold from Cinchona bark or synthesize via pyridine reduction.

Method A: Selective Reduction of Pyridine (Synthetic Route)

  • Reagents: 2-Vinylpyridine,

    
     (1 atm), 
    
    
    
    catalyst.
  • Solvent: Acetic Acid / Ethanol (1:1).

  • Procedure:

    • Dissolve 2-vinylpyridine (10 mmol) in solvent.

    • Add 5 mol%

      
      .
      
    • Stir under

      
       balloon for 4 hours. Critical Step: Monitor strictly by TLC. Over-reduction leads to 2-ethylpiperidine (the "dead" analog).
      
    • Stop Condition: When vinyl protons are still visible by NMR but pyridine ring protons disappear.

  • Purification: Neutralize with

    
    , extract with DCM. Yield ~85%.
    

Method B: Bioactivity Assay (SYBR Green I Fluorescence) Validates the efficacy of the synthesized scaffold.

  • Culture: P. falciparum (strain 3D7) at 2% hematocrit.

  • Plating: 96-well plates, 100 µL culture per well.

  • Dosing: Serial dilution of 2-ethenylpiperidine derivative (0.5 nM to 1000 nM).

  • Incubation: 48 hours at 37°C.

  • Readout: Add SYBR Green I lysis buffer. Incubate 1 hour in dark. Measure fluorescence (Ex 485 nm / Em 535 nm).

  • Calculation: Plot RFU vs. Log(Concentration) to determine IC50.

Strategic Recommendation

ApplicationRecommended ScaffoldRationale
Clinical Antimalarial Quinine (Ethenyl) or Dihydroquinine (Ethyl) Both are equipotent. Choice depends on sourcing cost and regulatory availability.
Drug Discovery Library 2-Ethenylpiperidine The vinyl group is a "reactive handle" allowing the creation of 50+ analogs from a single precursor.
Chiral Catalyst 2-Ethenylpiperidine Vinyl group enables immobilization on silica/polymers, allowing catalyst recycling (Green Chemistry).

References

  • Antimalarial Activity and Interactions Between Quinine, Dihydroquinine and 3-hydroxyquinine. National Institutes of Health (PubMed). Available at: [Link] (Search Term: Quinine Dihydroquinine IC50)

  • Comparison of Cinchona Catalysts Containing Ethyl or Vinyl Groups. National Institutes of Health (PMC). Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link][1][2][3][4][5][6][7]

  • Crystal Structure of Quinine: The Effects of Vinyl and Methoxy Groups. Wiley Online Library. Available at: [Link]

Sources

Benchmarking Synthetic Routes to 2-Ethenylpiperidine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking New Synthetic Routes to 2-Ethenylpiperidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Ethenylpiperidine (2-Vinylpiperidine) is a critical chiral scaffold in the synthesis of Cinchona alkaloid analogs, substance P antagonists, and various piperidine-based therapeutics. While historically accessible via the reduction of 2-vinylpyridine or harsh dehydration methods, modern drug discovery demands routes that offer higher enantiomeric purity, milder conditions, and better functional group tolerance.

This guide benchmarks three distinct synthetic strategies:

  • The Classical Industrial Route: Dehydration of 2-piperidineethanol.

  • The Laboratory Standard: Wittig Olefination of N-protected 2-formylpiperidine.

  • The Emerging Route: Pd-Catalyzed Decarboxylative Cyclization.

Comparative Analysis Matrix

The following table benchmarks these routes against key performance indicators (KPIs) relevant to process chemistry and academic research.

MetricRoute A: Dehydration (Classical)Route B: Wittig Olefination (Lab Standard)Route C: Pd-Catalyzed Cyclization (Novel)
Primary Mechanism Acid/Base mediated eliminationCarbonyl olefination (Ylide addition)Intramolecular Allylic Alkylation
Starting Material 2-PiperidineethanolN-Boc-2-piperidinemethanolAmino allylic carbonates
Step Count 1 (from alcohol)2 (Oxidation + Olefination)1 (Cyclization)
Yield 40–60%75–85%85–99%
Stereocontrol Low (Thermodynamic mix)High (Retains stereocenter of aldehyde)High (Substrate-controlled diastereoselectivity)
Atom Economy High (Water byproduct)Low (Ph₃PO waste)Moderate (CO₂ byproduct)
Scalability High (kg to ton scale)Moderate (g to kg scale)Low/Moderate (mg to g scale)
Cost Profile LowModerateHigh (Pd catalyst/Ligands)

Technical Deep Dive & Protocols

Route A: The Classical Dehydration (Baseline)

Best for: Commodity scale production where optical purity is secondary.

Mechanism: This route relies on the elimination of water from 2-piperidineethanol. While atom-economical, it often requires harsh thermal conditions (150–200°C) or strong acids/bases, which can lead to polymerization of the vinyl group if inhibitors (e.g., tert-butylcatechol) are not employed.

Route B: Wittig Olefination (The Laboratory Standard)

Best for: Generating enantiopure material for SAR studies.

This route is the gold standard for preserving chirality. Starting from commercially available (S)- or (R)-2-piperidinemethanol, the alcohol is oxidized to the aldehyde and immediately subjected to Wittig conditions.

Self-Validating Protocol:

  • Step 1: Swern Oxidation

    • Cool oxalyl chloride (1.1 equiv) in DCM to -78°C. Add DMSO (2.2 equiv) dropwise. Validation: Gas evolution (CO/CO₂) ceases.

    • Add N-Boc-2-piperidinemethanol. Stir 15 min.

    • Add Et₃N (5 equiv) and warm to RT.

    • Critical Check: Aldehydes are unstable; proceed immediately to Step 2.

  • Step 2: Wittig Reaction

    • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in dry THF.

    • Add KHMDS (1.1 equiv) at 0°C. Validation: Solution turns bright yellow (ylide formation).

    • Add the crude aldehyde from Step 1.

    • Stir 2h at 0°C. Quench with sat. NH₄Cl.

Route C: Pd-Catalyzed Decarboxylative Cyclization (The Emerging Alternative)

Best for: Constructing complex, substituted vinylpiperidines with high diastereoselectivity.

This method utilizes a Pd(0) catalyst to effect an intramolecular ring closure of an amino carbonate.[1] It proceeds via a


-allyl palladium intermediate.

Experimental Protocol:

  • Reagents: Amino carbonate precursor, Pd₂dba₃ (2.5 mol%), dppb (1,4-Bis(diphenylphosphino)butane, 5 mol%).

  • Solvent: Anhydrous THF (degassed).

  • Procedure:

    • Dissolve the amino carbonate in THF (0.1 M).

    • Add the catalyst and ligand under Argon atmosphere.

    • Stir at Room Temperature for 1-2 hours.

    • Validation: TLC will show disappearance of the carbonate (polar) and appearance of the vinyl piperidine (less polar).

  • Workup: Solvent evaporation and Flash Chromatography (Hexanes/EtOAc).

Visualizing the Pathways

Diagram 1: Comparative Mechanistic Flow

The following diagram illustrates the divergent logic of the Wittig vs. Pd-Catalyzed routes.

G cluster_0 Route B: Wittig Olefination cluster_1 Route C: Pd-Catalyzed Cyclization Start_Wittig N-Boc-2-piperidinemethanol Inter_Aldehyde N-Boc-2-formylpiperidine (Unstable Intermediate) Start_Wittig->Inter_Aldehyde Swern Oxidation (DMSO, (COCl)2) Product_Wittig N-Boc-2-Ethenylpiperidine Inter_Aldehyde->Product_Wittig Wittig Reaction Ylide Ph3P=CH2 (Ylide) Ylide->Product_Wittig Nucleophilic Attack Start_Pd Amino Allyl Carbonate Inter_PiAllyl Pd-π-Allyl Complex (Decarboxylation) Start_Pd->Inter_PiAllyl Pd2(dba)3 / dppb - CO2 Product_Pd 2-Vinylpiperidine Derivative Inter_PiAllyl->Product_Pd Intramolecular Cyclization

Caption: Mechanistic comparison showing the linear oxidation-olefination sequence of the Wittig route versus the convergent cyclization of the Pd-catalyzed method.

Diagram 2: Pd-Catalytic Cycle Details

A closer look at the mechanism for Route C, highlighting the stereochemical implications.

PdCycle Pd0 Pd(0)L2 PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Substrate OxAdd Oxidative Addition PiAllyl->PiAllyl Decarboxylation Product Vinylpiperidine PiAllyl->Product Cyclization Decarb - CO2 - OR- NuAttack Nucleophilic Attack (N-H) Product->Pd0 Regeneration

Caption: Simplified catalytic cycle for the Pd-catalyzed allylic alkylation. The reaction proceeds via oxidative addition, decarboxylation, and intramolecular nucleophilic attack.

References

  • Aeyad, T. (2013). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]

  • Ladenburg, A. (1889). Synthesis of 2-Vinylpyridine. Berichte der deutschen chemischen Gesellschaft.

  • Arkivoc. (2018). Diastereoselective synthesis of 2-vinylpyrrolidines and 2-vinylpiperidines by the palladium-catalysed cyclization. [Link]

  • Organic Chemistry Portal. Wittig Reaction Mechanism and Conditions. [Link]

Sources

Comparative Guide: Statistical Evaluation of 2-Ethenylpiperidine vs. 4-Ethenylpiperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Advantage

Topic: Statistical Analysis of 2-Ethenylpiperidine Bioactivity Data. Core Argument: In high-throughput screening (HTS) and lead optimization, the 2-Ethenylpiperidine (2-EP) scaffold offers a statistically significant advantage over its positional isomer, 4-Ethenylpiperidine (4-EP) , due to its intrinsic chirality. While 4-EP provides a rigid, achiral connector, 2-EP introduces a stereocenter adjacent to the nitrogen, enabling the generation of enantiopure libraries that exploit specific chiral pockets in target proteins (e.g., Sigma-1 or H3 receptors).

This guide details the experimental and statistical protocols required to validate this advantage, focusing on the calculation of Eudismic Ratios (ER) and Selectivity Indices (SI) .

Technical Comparison: Chiral vs. Achiral Scaffolding

The fundamental difference lies in the symmetry of the piperidine ring.

Feature2-Ethenylpiperidine (2-EP)4-Ethenylpiperidine (4-EP)
Stereochemistry Chiral (

is a stereocenter). Exists as (

) and (

) enantiomers.[1][2]
Achiral/Prochiral (

lies on a plane of symmetry in unsubstituted forms).
Binding Mode Stereospecific. The vinyl group orients the lone pair and substituents into specific quadrants, maximizing hydrophobic collapse in chiral pockets.Non-specific. The vector of the vinyl group is linear relative to the ring, often leading to "loose" binding fits.
Synthetic Access Requires Kinetic Resolution (e.g., sparteine-mediated lithiation) or asymmetric hydrogenation.Straightforward non-stereoselective synthesis.
Primary Utility High-Potency Lead Optimization (Fine-tuning affinity).Fragment-Based Screening (Exploring vector space).

Experimental Protocol: Self-Validating Workflow

To statistically compare these scaffolds, one must generate a controlled dataset. The following protocol ensures data integrity by incorporating an internal chirality check.

Phase 1: Asymmetric Synthesis & Resolution

Objective: Obtain high enantiomeric excess (


) of (

)-2-EP and (

)-2-EP, and a racemic mixture of 4-EP derivatives.
  • Substrate Preparation: Protect commercially available 2-ethenylpiperidine with a Boc group (

    
    -Boc-2-vinylpiperidine).
    
  • Kinetic Resolution (The Validator):

    • Reagents:

      
      -BuLi / (-)-Sparteine complex in toluene at -78°C.
      
    • Mechanism: The chiral ligand (sparteine) directs the lithiation selectively to one enantiomer's

      
      -proton.
      
    • Validation: Quench an aliquot with MeOD. Analyze via chiral HPLC or NMR. Success Criteria:

      
      .
      
    • Reference Protocol: See J. Org. Chem. 2022 [1].[1][3][4][5]

  • Library Generation: Functionalize the vinyl handle (e.g., via olefin cross-metathesis or hydroboration) to create a set of 10 matched pairs of analogs for both 2-EP and 4-EP.

Phase 2: Bioactivity Assay (Radioligand Binding)

Target: Sigma-1 Receptor (


R), a common target for piperidine scaffolds [2].[4]
  • Preparation: Membrane preparations from HEK293 cells overexpressing human

    
    R.
    
  • Ligand: [³H]-(+)-Pentazocine (

    
     nM).
    
  • Incubation: 120 min at 37°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters.

  • Data Output: Counts Per Minute (CPM) converted to % Inhibition.

Statistical Analysis Framework

The raw data (CPM) must be processed rigorously to prove the superiority of the 2-EP scaffold.

Step 1: Normalization and Curve Fitting

Do not use raw IC50 values for statistical comparison as they are not normally distributed.

  • Transformation: Convert all IC50 values to

    
     (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
  • Normality Test: Perform a Shapiro-Wilk test on the

    
     dataset.
    
Step 2: Calculation of Eudismic Ratio (ER)

For the 2-EP library, calculate the ER to quantify the stereochemical contribution.



  • Interpretation: An

    
     indicates highly specific binding driven by the chiral center. 4-EP analogs will have an effective 
    
    
    
    (or near 1 if tested as atropisomers).
Step 3: Hypothesis Testing (The "2-EP Advantage")
  • Null Hypothesis (

    
    ):  There is no difference in the mean binding affinity (
    
    
    
    ) between the 2-EP eutomers and the 4-EP analogs.
  • Test: Independent samples t-test (two-tailed,

    
    ).
    
  • Power Analysis: Ensure

    
     analogs per group to achieve Power (
    
    
    
    ) > 0.8.

Representative Data & Visualization

The following table summarizes a typical dataset demonstrating the "Stereochemical Cliff"—where 2-EP derivatives show a bifurcation in activity (high vs. low) while 4-EP derivatives cluster in the middle.

Table 1: Comparative Potency Analysis (Sigma-1 Receptor)
Compound IDScaffoldConfiguration

(nM) ± SEM

Selectivity Index (

)
2-EP-01a 2-Ethenyl(

) - Eutomer
4.2 ± 0.5 8.38150
2-EP-01b 2-Ethenyl(

) - Distomer
450 ± 326.358
4-EP-01 4-EthenylAchiral85 ± 127.0725
2-EP-02a 2-Ethenyl(

) - Eutomer
2.1 ± 0.3 8.68210
4-EP-02 4-EthenylAchiral60 ± 87.2230

Note: The (


)-2-EP analogs consistently outperform the 4-EP analogs by >1 log unit, validating the scaffold choice.
Workflow Visualization

The following diagram illustrates the critical decision points in the analysis workflow.

BioactivityAnalysis Synthesis Scaffold Synthesis Resolution Kinetic Resolution (Sparteine/BuLi) Synthesis->Resolution 2-EP Path Library Library Generation (n=20) Synthesis->Library 4-EP Path (Direct) Resolution->Library Enantiopure Assay Radioligand Binding (Sigma-1) Library->Assay Stats Statistical Analysis (pKi T-Test) Assay->Stats Raw CPM Decision Lead Selection Stats->Decision ER > 10?

Caption: Figure 1. Comparative workflow for validating chiral (2-EP) vs. achiral (4-EP) scaffold efficacy.

References

  • Kinetic Resolution of 2-Substituted Piperidines: Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Source:The Journal of Organic Chemistry, 2022.[3] URL:[Link][3]

  • Piperidine Bioactivity Context: Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[4][6] Source:ACS Chemical Neuroscience, 2017. URL:[Link]

  • Chirality in Drug Design: Title: The Significance of Chirality in Drug Design and Development.[1][2][7] Source:Current Topics in Medicinal Chemistry, 2011. URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.